molecular formula C9H9NO B177197 5-Hydroxy-3-methylindole CAS No. 1125-40-2

5-Hydroxy-3-methylindole

Cat. No.: B177197
CAS No.: 1125-40-2
M. Wt: 147.17 g/mol
InChI Key: NPHFOFOYWYLBTF-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylindole is a gut microbiota-derived metabolite that has been identified as a potent stimulant of gastrointestinal motility . Scientific investigations show that its primary mechanism of action involves the direct activation of L-type voltage-gated calcium channels (LTCCs), specifically the CaV1.2 isoform present on colonic smooth muscle cells . By modulating these channels, this compound enhances colonic contractility, positioning it as a compelling candidate for research into targeted therapies for slow intestinal motility disorders, such as chronic constipation . Compared to 16 other indole analogues, this compound stood out as the most potent enhancer of intestinal contractility in ex vivo models, highlighting its unique research value . Furthermore, oral administration of this compound was shown to have only marginal effects on the richness and composition of the cecal microbiota in model organisms, a significant consideration for therapeutic development . Beyond its prokinetic effects, this compound is part of the broader family of tryptophan-derived indole metabolites, which are increasingly recognized for their local and systemic effects on host physiology, including the maintenance of intestinal barrier function and the modulation of immune responses via pathways such as the aryl hydrocarbon receptor (AhR) . Researchers are actively exploring the role of these metabolites in the gut-liver axis and their potential applications in intestinal and liver diseases . This compound offers a valuable tool for scientists dissecting the complex interactions between host physiology and microbial metabolites, particularly in the fields of gastroenterology, neurogastroenterology, and microbiology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHFOFOYWYLBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150075
Record name 5-Hydroxy-3-methylindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-40-2
Record name 3-Methyl-1H-indol-5-ol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-3-methylindole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-methylindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-3-METHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QUG33SLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 5-Hydroxy-3-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Hydroxy-3-methylindole (CAS 1125-40-2), a critical indole derivative often conflated with its non-hydroxylated analog, Skatole. This monograph is designed for researchers in medicinal chemistry and toxicology, focusing on its physicochemical profile, synthetic pathways, and specific bioactivation mechanisms.

Executive Technical Summary

This compound (3-methyl-1H-indol-5-ol) is a bioactive indole derivative functioning primarily as a metabolic intermediate and a synthetic scaffold. Unlike Skatole (3-methylindole), which is known for its fecal odor and pneumotoxicity, the 5-hydroxy variant represents a Phase I metabolite with distinct solubility and reactivity profiles.

In drug development, it serves as a structural analog to serotonin (5-hydroxytryptamine), lacking the ethylamine side chain. Its primary significance lies in its role as a biomarker for tryptophan metabolism and its propensity for bioactivation into electrophilic imine methides, a mechanism central to indole-mediated toxicity.

Physicochemical Profile

The introduction of the hydroxyl group at the C5 position significantly alters the electron density of the indole ring, increasing polarity and raising the melting point compared to 3-methylindole.

PropertyValueTechnical Context
CAS Number 1125-40-2 Distinct from Skatole (83-34-1)
Molecular Formula C₉H₉NOMW: 147.17 g/mol
Appearance White to off-white crystalline solidDarkens upon oxidation/light exposure
Melting Point 108–109 °C Significantly higher than Skatole (95 °C) due to H-bonding
Boiling Point 344.8 °C (at 760 mmHg)Predicted value; decomposes at high heat
Solubility DMSO, Ethanol, MethanolLimited water solubility; soluble in alkali
pKa (Predicted) ~10.2 (Phenolic OH)Weakly acidic; forms phenolate anions in basic media
LogP ~1.99Moderate lipophilicity; membrane permeable

Synthetic Pathways[3][4]

A. Chemical Synthesis: Fischer Indole Strategy

The most robust laboratory synthesis utilizes the Fischer Indole Synthesis . This method avoids the harsh conditions of the Nenitzescu synthesis often used for 5-hydroxyindoles but allows for specific alkylation at the C3 position.

Protocol Summary:

  • Hydrazone Formation: Condensation of 4-benzyloxyphenylhydrazine with propionaldehyde yields the corresponding hydrazone.

  • Cyclization: Acid-catalyzed rearrangement (using polyphosphoric acid or ZnCl₂) closes the ring to form 5-benzyloxy-3-methylindole.

  • Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) or Lewis acid cleavage (BBr₃) removes the benzyl group to yield the free phenol.

FischerSynthesis Figure 1: Fischer Indole Synthesis Route for this compound Start 4-Benzyloxyphenylhydrazine + Propionaldehyde Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (EtOH, Reflux) ProtectedIndole 5-Benzyloxy-3-methylindole Hydrazone->ProtectedIndole Fischer Cyclization (PPA or ZnCl2, Heat) FinalProduct This compound (CAS 1125-40-2) ProtectedIndole->FinalProduct Deprotection (H2/Pd-C or BBr3)

B. Metabolic Biosynthesis

In biological systems (specifically porcine and human hepatic models), this compound is generated via cytochrome P450-mediated hydroxylation of Skatole.

  • Enzymes: CYP2E1, CYP2A19.[1]

  • Pathway: Direct hydroxylation at the C5 position. This is a detoxification pathway compared to the dehydrogenation pathway (see Section 5).

Structural Characterization

Nuclear Magnetic Resonance (NMR)

The 5-hydroxy substitution pattern breaks the symmetry of the benzene ring, creating a distinct splitting pattern.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.5 ppm (s, 1H): Indole NH (broad, exchangeable).

    • δ 8.6 ppm (s, 1H): Phenolic OH.

    • δ 6.9 – 7.1 ppm (m, 3H): Aromatic protons (H4, H6, H7). The H4 proton often appears as a doublet with meta-coupling (J ~2.5 Hz) due to the OH group.

    • δ 6.8 ppm (s, 1H): C2-H proton (distinctive singlet/doublet for 3-substituted indoles).

    • δ 2.2 – 2.3 ppm (s, 3H): C3-Methyl group.[2]

Mass Spectrometry (MS)[1]
  • Molecular Ion: m/z 147 [M]⁺.

  • Fragmentation: Loss of methyl radical (M-15) to form a stable quinoid-like cation is a common fragmentation pathway.

Biological Mechanism & Safety: The Bioactivation Risk

While this compound is often a stable metabolite, the 3-methylindole scaffold possesses a latent toxicity mechanism known as bioactivation to imine methides .

Mechanism of Pneumotoxicity

The toxicity of 3-methylindoles is driven by dehydrogenation rather than hydroxylation. However, the 5-hydroxy derivative can still undergo oxidation to form reactive quinone-imine intermediates.

  • Dehydrogenation: CYP enzymes abstract a hydrogen from the C3-methyl group.

  • Electrophile Formation: This generates 3-methyleneindolenine (3MEI) , a potent electrophile.[3]

  • Adduct Formation: 3MEI reacts covalently with nucleophilic residues (Cysteine-SH) on proteins or Glutathione (GSH), leading to cellular damage (specifically in lung tissue, or "fog fever" in cattle).

Bioactivation Figure 2: Bioactivation vs. Detoxification Pathways Substrate This compound CYP CYP450 (Dehydrogenation) Substrate->CYP Detox Glucuronidation/Sulfation (Excretion) Substrate->Detox Phase II Metabolism Intermediate 3-Methyleneindolenine (Reactive Electrophile) CYP->Intermediate -2H, -2e- Adduct Protein/GSH Adducts (Toxicity) Intermediate->Adduct Nucleophilic Attack (Cys-SH)

Experimental Handling Protocol

Storage and Stability[7]
  • Light Sensitivity: Indoles are electron-rich and prone to photo-oxidation. Store in amber vials.

  • Oxidation: The 5-hydroxy group makes this compound susceptible to air oxidation (browning). Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

  • Solution Stability: Unstable in acidic solutions over time; prepare fresh in degassed solvents.

Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Special Note: Due to its structural similarity to pneumotoxic skatole metabolites, handle with high-efficiency particulate air (HEPA) filtration and avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 192734, 3-Methyl-1H-indol-5-ol. Retrieved January 31, 2026. [Link]

  • Yamazaki, H., et al. (2024). Oxidation and hydroxylation of skatole mediated by porcine liver microsomal cytochromes. ResearchGate. [Link]

  • Skiles, G. L., & Yost, G. S. (1996). Mechanistic studies on the cytochrome P450-mediated dehydrogenation of 3-methylindole.[3] Chemical Research in Toxicology. [Link]

Sources

Technical Deep Dive: 5-Hydroxy-3-methylindole (5-HMI)

Author: BenchChem Technical Support Team. Date: February 2026

Microbial Genesis, Host-Microbe Co-Metabolism, and Pharmacological Implications

Executive Summary

5-Hydroxy-3-methylindole (5-HMI) , also known as 5-hydroxyskatole , represents a critical convergence point between host serotonin metabolism and microbial proteolytic fermentation. While historically categorized merely as a Phase I hepatic metabolite of the pneumotoxin skatole (3-methylindole) , emerging evidence identifies a direct microbial biosynthetic route via the decarboxylation of 5-hydroxyindoleacetic acid (5-HIAA) .

This guide dissects the dual-origin pathways of 5-HMI, delineating the specific bacterial taxa involved (Clostridium, Lactobacillus), the enzymatic mechanisms of production, and the compound's relevance as a biomarker for gut dysbiosis and cytochrome P450 (CYP) activity. For drug developers, understanding 5-HMI is vital for assessing pneumotoxicity risks and potential drug-drug interactions (DDIs) involving the aryl hydrocarbon receptor (AhR) axis.

Biosynthetic Pathways: The Dual-Origin Mechanism

The production of 5-HMI is unique because it can arise from two distinct biological compartments: the hepatic detoxification of microbial skatole and the direct microbial transformation of host-derived serotonin metabolites .

Pathway A: The Canonical Host-Microbe Axis (Skatole Dependent)
  • Microbial Precursor Formation: Commensal bacteria (e.g., Clostridium spp.) convert dietary L-Tryptophan into Indole-3-acetic acid (IAA) .[1]

  • Decarboxylation: IAA is decarboxylated by specific bacterial enzymes (IAA decarboxylase) to form Skatole (3-methylindole) in the colon.

  • Host Absorption & Modification: Skatole is absorbed into the portal circulation. In the liver (and lungs), it serves as a substrate for CYP2E1 and CYP2F1 , which hydroxylate the indole ring at the 5-position to yield 5-HMI .

Pathway B: The Direct Microbial Route (5-HIAA Dependent)

Less widely recognized but strictly microbial, this pathway links serotonin turnover to putrefactive fermentation.

  • Substrate Availability: Host serotonin (5-HT) is metabolized by Monoamine Oxidase (MAO) to 5-HIAA .[2]

  • Microbial Decarboxylation: Specific gut anaerobes possess decarboxylases capable of converting 5-HIAA directly into 5-HMI (5-hydroxyskatole), bypassing the skatole intermediate.

Visualization: 5-HMI Biosynthetic Network

The following diagram illustrates the convergence of Tryptophan and Serotonin catabolism into 5-HMI.

G TRP L-Tryptophan IAA Indole-3-acetic Acid (IAA) TRP->IAA Bacterial Transamination SKT Skatole (3-Methylindole) IAA->SKT Bacterial IAA Decarboxylase (Clostridium, Lactobacillus) HMI This compound (5-HMI) SKT->HMI Host Liver/Lung CYP2E1, CYP2F1 HTP 5-Hydroxytryptophan (5-HTP) HT Serotonin (5-HT) HTP->HT Host/Bacterial Decarboxylase HIAA 5-HIAA HT->HIAA Host MAO-A HIAA->HMI Bacterial Decarboxylation

Figure 1: Convergence of microbial tryptophan fermentation (blue) and host serotonin metabolism (red) into 5-HMI.

Microbial Ecology & Enzymology

Understanding the specific bacterial players is essential for interpreting inter-individual variability in 5-HMI levels.

Key Bacterial Genera
GenusSpecies of InterestEnzymatic CapabilityMechanism Note
Clostridium C. scatologenes, C. drakeiIAA DecarboxylasePrimary producers of Skatole from IAA. Obligate anaerobes.
Lactobacillus L. sp.[3] strain 11201Indole-3-acetate decarboxylaseIdentified in porcine models; converts IAA to Skatole.
Bacteroides B. thetaiotaomicronTryptophanase (TnaA)Produces Indole (competitor pathway), but some strains facilitate IAA production.
Eubacterium E. hallii5-HIAA DecarboxylasePutative candidate for direct 5-HIAA to 5-HMI conversion.
Mechanism of Action: Glycyl Radical Enzymes

The conversion of IAA to Skatole (and likely 5-HIAA to 5-HMI) relies on Indoleacetate decarboxylase (IAD) , a glycyl radical enzyme (GRE).[4]

  • Activation: Requires an activating enzyme (IadAE) that uses S-adenosylmethionine (SAM) to generate a radical on the enzyme's glycine residue.

  • Inhibition: This process is strictly anaerobic; oxygen irreversibly damages the glycyl radical, halting production.

Experimental Protocols

To validate the origin of 5-HMI in a study cohort or preclinical model, use the following self-validating workflow. This protocol distinguishes between the skatole-derived (host-dependent) and 5-HIAA-derived (microbe-dependent) fractions.

Protocol: Differential Isotope Tracing of 5-HMI Origin

Objective: Quantify the contribution of direct microbial decarboxylation vs. host hydroxylation.

Materials:

  • Deuterated L-Tryptophan (

    
    -Trp)
    
  • Carbon-13 labeled 5-HIAA (

    
    -5-HIAA)
    
  • Anaerobic Chamber (

    
     mix)
    
  • LC-MS/MS (Triple Quadrupole)

Workflow Steps:

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples and transfer immediately to an anaerobic chamber.

    • Homogenize 1g feces in 9mL reduced PBS (pre-reduced with 0.05% L-cysteine).

  • Incubation (Competition Assay):

    • Group A (Skatole Route): Spike slurry with 100 µM

      
      -Trp.
      
    • Group B (Direct Route): Spike slurry with 100 µM

      
      -5-HIAA.
      
    • Control: Heat-killed slurry (autoclaved).

    • Incubate at 37°C for 24 hours under anaerobic conditions.

  • Extraction:

    • Aliquot 200 µL of slurry.

    • Add 800 µL ice-cold Acetonitrile (protein precipitation).

    • Vortex 1 min, Centrifuge 10,000 x g for 10 min at 4°C.

    • Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions:

      • Endogenous 5-HMI: m/z 148

        
         133
        
      • 
        -5-HMI (from Trp): m/z 153 
        
        
        
        138
      • 
        -5-HMI (from 5-HIAA): m/z 149 
        
        
        
        134

Interpretation:

  • Detection of

    
    -Skatole  without 
    
    
    
    -5-HMI
    in the fecal slurry confirms that the microbiome produces the scaffold, but the host is required for hydroxylation (unless the specific fecal donor has unique hydroxylating flora).
  • Detection of

    
    -5-HMI  confirms direct microbial decarboxylation of 5-HIAA.
    
Implications for Drug Development
A. Pneumotoxicity and Safety Biomarkers

Skatole is a known pneumotoxin in ruminants and rodents, causing pulmonary edema and necrosis via bioactivation by CYP2F1 to reactive imine intermediates.

  • 5-HMI as a Detox Marker: 5-HMI is generally considered a detoxification product (or a step toward conjugation). A high ratio of Skatole to 5-HMI in plasma may indicate saturated metabolic clearance and higher risk of lung toxicity.

  • Relevance: In toxicology studies involving tryptophan-derived moieties, monitoring 5-HMI levels provides a readout of CYP2F1/CYP2E1 activity.

B. Aryl Hydrocarbon Receptor (AhR) Activation

Like many indoles, 5-HMI is a potential ligand for the AhR.

  • Mechanism: AhR activation regulates intestinal barrier function (IL-22 production) and xenobiotic metabolism (CYP1A1 induction).

  • Therapeutic Window: While moderate AhR activation is protective (barrier integrity), excessive activation by methylated indoles can be pro-inflammatory or carcinogenic.

C. Drug-Drug Interactions (DDI)

Since the formation of 5-HMI from skatole relies heavily on CYP2E1 , drugs that inhibit or induce this enzyme (e.g., ethanol, isoniazid) will alter systemic 5-HMI levels.

  • Clinical Note: In patients with high gut production of skatole (e.g., high meat diet, constipation), CYP2E1 inhibition could lead to skatole accumulation.

Visualization of Experimental Logic

The following diagram outlines the decision tree for characterizing a novel bacterial strain's capability to produce 5-HMI.

Experiment Start Isolate Bacterial Strain Media Anaerobic Culture Media (Tryptophan-Free Base) Start->Media Substrate1 Add Substrate A: L-Tryptophan Media->Substrate1 Substrate2 Add Substrate B: 5-HIAA Media->Substrate2 Incubate Incubate 48h @ 37°C (Strict Anaerobic) Substrate1->Incubate Substrate2->Incubate Analyze LC-MS/MS Analysis Target: 5-HMI & Skatole Incubate->Analyze Result1 Skatole (+) 5-HMI (-) Analyze->Result1 From Trp Result2 Skatole (-) 5-HMI (+) Analyze->Result2 From 5-HIAA Result3 Skatole (-) 5-HMI (-) Analyze->Result3 No Activity Strain is Skatole Producer\n(Requires Host for 5-HMI) Strain is Skatole Producer (Requires Host for 5-HMI) Result1->Strain is Skatole Producer\n(Requires Host for 5-HMI) Strain is Direct 5-HMI Producer\n(5-HIAA Decarboxylase +) Strain is Direct 5-HMI Producer (5-HIAA Decarboxylase +) Result2->Strain is Direct 5-HMI Producer\n(5-HIAA Decarboxylase +)

Figure 2: Screening workflow to distinguish skatole producers from direct 5-HMI producers.

References
  • Microbial Conversion of 5-HTP to 5-Hydroxyindole

    • Title: Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels.[5][6][7]

    • Source: PLOS Biology (2021).[5]

    • URL:[Link][5]

  • Skatole Degradation and Metabolism

    • Title: Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria.
    • Source: Frontiers in Microbiology (2022).
    • URL:[Link]

  • Direct Decarboxylation of 5-HIAA (Ruminal Model)

    • Title: Dissimilation of Tryptophan and Related Indolic Compounds by Ruminal Microorganisms In Vitro.
    • Source: Applied and Environmental Microbiology (1976).
    • URL:[Link]

  • Skatole Toxicity and Host Metabolism

    • Title: Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole.[8]

    • Source: PubMed / NIH (1987).
    • URL:[Link]

  • Indole Pathway in Gut Microbiome

    • Title: The tryptophan metabolic pathway of the microbiome and host cells in health and disease.[9][10]

    • Source: International Journal of Tryptophan Research (2020).
    • URL:[Link]

Sources

physical and chemical properties of 5-Hydroxy-3-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Hydroxy-3-methylindole , a critical indole derivative serving as a structural analog to serotonin (5-Hydroxytryptamine) and a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Bazedoxifene.[1]

CAS Registry Number: 1125-40-2 Synonyms: 5-Hydroxyskatole, 3-Methyl-1H-indol-5-ol, Lumogen No. 1 Chemical Formula: C


H

NO Molecular Weight: 147.18 g/mol [1][2]

Executive Summary

This compound is a bioactive indole scaffold characterized by a hydroxyl group at the C5 position and a methyl group at the C3 position.[1][3] It functions as a simplified lipophilic analog of serotonin, lacking the ethylamine side chain, which makes it a valuable probe for studying hydrophobic pockets in serotonin receptors (5-HT


, 5-HT

). Additionally, it is a known Phase I metabolite of Skatole (3-methylindole), formed via hepatic cytochrome P450 oxidation, and serves as a primary building block in the industrial synthesis of third-generation SERMs.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

PropertyValueContext/Notes
Appearance Off-white to pale brown crystalline solidLight-sensitive; darkens upon oxidation.[1]
Melting Point 108 – 110 °CExperimental value [1].
Boiling Point 344.8 ± 22.0 °CPredicted at 760 mmHg.
Density 1.26 ± 0.1 g/cm³Predicted.
Solubility Soluble in EtOH, DMSO, DMF; Sparingly soluble in H

O
Phenolic nature allows solubility in basic aqueous media (NaOH).
pKa (Phenolic) 10.17 ± 0.40Weakly acidic; forms phenolate anions above pH 10.5.
LogP 1.95Moderate lipophilicity; crosses blood-brain barrier (BBB).
UV

204 nm, 238 nm, 275 nmCharacteristic indole absorption bands [2].

Structural Characterization & Spectroscopy

Identification of this compound relies on distinguishing the C3-methyl signal and the C5-hydroxyl substitution pattern from its isomers (e.g., 4- or 6-hydroxy variants).[1]

Nuclear Magnetic Resonance (NMR)[4][5]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       10.50 (s, 1H):  Indole N-H (Broad, exchangeable).
      
    • 
       8.60 (s, 1H):  C5-O-H (Phenolic, exchangeable).
      
    • 
       7.05 (d, J=8.5 Hz, 1H):  C7-H (Ortho coupling to C6).
      
    • 
       6.98 (s, 1H):  C2-H (Characteristic indole singlet).
      
    • 
       6.80 (d, J=2.0 Hz, 1H):  C4-H (Meta coupling).
      
    • 
       6.55 (dd, J=8.5, 2.0 Hz, 1H):  C6-H.
      
    • 
       2.15 (s, 3H):  C3-CH
      
      
      
      (Methyl singlet).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion: m/z 147.1 [M]

    
    .
    
  • Fragmentation: Loss of methyl radical (M-15) and CO (phenolic loss) are common pathways.

Synthesis & Production Protocols

The most robust route for high-purity synthesis is the Fischer Indole Synthesis using a protected hydrazine to prevent oxidation of the phenol during the harsh cyclization conditions.

Protocol: Modified Fischer Indole Synthesis

Objective: Synthesis of this compound via 5-Benzyloxy-3-methylindole intermediate.[1]

Reagents:
  • 4-Benzyloxyphenylhydrazine hydrochloride (1.0 equiv)[1][4]

  • Propionaldehyde (1.1 equiv)

  • Acetic Acid (Glacial) or 4% H

    
    SO
    
    
    
  • 10% Pd/C catalyst

  • Hydrogen gas (H

    
    )
    
Step-by-Step Methodology:
  • Hydrazone Formation:

    • Dissolve 4-benzyloxyphenylhydrazine HCl in ethanol.

    • Add propionaldehyde dropwise at 0°C.

    • Stir for 2 hours at room temperature. Isolate the hydrazone intermediate via filtration.

  • Cyclization (Indolization):

    • Suspend the hydrazone in glacial acetic acid (or ethanol with 4% H

      
      SO
      
      
      
      ).
    • Heat to reflux (90-100°C) for 3-4 hours.

    • Mechanism:[1][5][6][7] Acid-catalyzed [3,3]-sigmatropic rearrangement (see Diagram 1).[1]

    • Workup: Pour into ice water, neutralize with NaHCO

      
      . Extract with ethyl acetate.[8][9] Purify 5-benzyloxy-3-methylindole by column chromatography (Hexane/EtOAc).
      
  • Deprotection (Hydrogenolysis):

    • Dissolve the benzyl ether intermediate in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (5 wt%).

    • Stir under H

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[8] Recrystallize from toluene/hexane to yield this compound.[1]

Visualization: Synthesis Pathway

FischerSynthesis Start 4-Benzyloxyphenylhydrazine + Propionaldehyde Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Cyclization [3,3]-Sigmatropic Rearrangement (Reflux/Acid) Hydrazone->Cyclization - NH3 ProtectedIndole 5-Benzyloxy-3-methylindole Cyclization->ProtectedIndole Fischer Cyclization FinalProduct This compound (CAS 1125-40-2) ProtectedIndole->FinalProduct H2, Pd/C (Debenzylation)

Caption: Step-wise synthesis via Fischer Indole cyclization followed by catalytic hydrogenolysis.

Biological Context & Applications[3][12][13][14][15]

Metabolic Pathway (Skatole Degradation)

This compound is a Phase I metabolite of Skatole (a pneumotoxin and boar taint compound).[1][10] Understanding this pathway is critical for toxicology and veterinary pharmacology.

Metabolism Skatole Skatole (3-Methylindole) CYP CYP2E1 / CYP2A19 Skatole->CYP Metabolite1 3-Hydroxy-3-methylindolenine (Electrophilic Intermediate) CYP->Metabolite1 Oxidation Target This compound CYP->Target Hydroxylation (Minor Path) Conjugate Sulfate/Glucuronide Conjugates Target->Conjugate Phase II (SULT1A1)

Caption: Hepatic biotransformation of Skatole yielding this compound and downstream conjugates.[1]

Pharmaceutical Utility[1][8][13]
  • SERM Synthesis: It serves as the indole core for Bazedoxifene (Duavee), used in the treatment of postmenopausal osteoporosis. The 5-hydroxy group is alkylated with a benzyloxy-benzyl chloride derivative to build the drug's scaffold [3].[1]

  • Serotonin Receptor Ligands: The 5-hydroxyindole moiety mimics the 5-HT pharmacophore, allowing this compound to act as a competitive ligand in binding assays for 5-HT

    
     and 5-HT
    
    
    
    receptors.[1]

Safety & Handling (SDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is prone to autoxidation, turning dark brown upon exposure to air and light.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • ChemicalBook. this compound Properties and Melting Point Data. Source:

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 192734: this compound.[1] Source:

  • Biosynth. Application of this compound in Bazedoxifene Synthesis. Source:

  • ResearchGate. Metabolic Pathways of Skatole and Formation of Hydroxylated Metabolites. Source:

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Hydroxy-3-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

5-Hydroxy-3-methylindole (5-HMI) is a critical scaffold in neuropharmacology, serving as a structural analog to serotonin (5-hydroxytryptamine) and a precursor for melatonin receptor agonists. While commercially available, high-purity samples are often degraded due to the extreme oxidative sensitivity of the electron-rich 5-hydroxyindole moiety.

The Challenge: Direct synthesis of 5-HMI is plagued by two main failure modes:

  • Oxidative Polymerization: The free phenol at position 5 renders the indole ring highly susceptible to oxidation, leading to the formation of insoluble melanin-like oligomers (quinoidal species) during workup.

  • Regiochemical Ambiguity: Direct alkylation of 5-hydroxyindole often results in mixtures of N-alkyl and C-alkyl products.

The Solution: This protocol utilizes a Fischer Indole Synthesis approach with an O-benzyl protecting group strategy . By masking the phenol as a benzyl ether, we prevent oxidation during the harsh acid-catalyzed cyclization. The final deprotection utilizes mild catalytic hydrogenolysis, ensuring a pristine isolation of the target molecule.

Reaction Scheme & Logic Flow

The synthesis proceeds in two distinct stages:

  • Fischer Cyclization: Condensation of 4-benzyloxyphenylhydrazine with propionaldehyde diethyl acetal (masked aldehyde) to form the hydrazone, followed by acid-mediated [3,3]-sigmatropic rearrangement.

  • Hydrogenolysis: Cleavage of the benzyl ether under neutral conditions.

ReactionScheme Start 4-Benzyloxyphenylhydrazine HCl Inter Intermediate: 5-Benzyloxy-3-methylindole Start->Inter 1. EtOH, Reflux 2. 4% H2SO4 (Fischer Cyclization) Reagent Propionaldehyde Diethyl Acetal Reagent->Inter Final Target: This compound Inter->Final H2 (1 atm), 10% Pd/C MeOH/EtOAc (Hydrogenolysis)

Figure 1: Synthetic pathway utilizing the acetal to prevent aldehyde polymerization and O-benzyl protection for oxidative stability.

Experimental Protocol

Phase 1: Synthesis of 5-Benzyloxy-3-methylindole

Expert Insight: We use propionaldehyde diethyl acetal instead of free propionaldehyde. Free propionaldehyde is volatile and prone to aldol self-condensation, which creates "gummy" byproducts. The acetal hydrolyzes in situ at a controlled rate, ensuring high yields of the hydrazone.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Amount
4-Benzyloxyphenylhydrazine HCl250.721.05.00 g
Propionaldehyde diethyl acetal132.201.12.90 g (3.5 mL)
Ethanol (Absolute)-Solvent50 mL
Sulfuric Acid (conc.)[9]-Catalyst2.0 mL
Sodium Bicarbonate (sat. aq.)-Quench100 mL
Step-by-Step Procedure
  • Hydrazone Formation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 4-benzyloxyphenylhydrazine HCl (5.00 g) in Ethanol (40 mL).

    • Add Propionaldehyde diethyl acetal (3.5 mL) dropwise.

    • Stir at room temperature for 30 minutes. The suspension should clear as the hydrazone forms.

  • Cyclization:

    • Slowly add conc. H2SO4 (2.0 mL) down the side of the flask (Exothermic!).

    • Attach a reflux condenser and heat the mixture to reflux (80°C) for 3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting hydrazine (polar) should disappear, and a fluorescent indole spot (less polar) should appear.

  • Workup:

    • Cool the reaction to room temperature.[3][6]

    • Pour the dark reaction mixture into ice-cold water (150 mL).

    • Neutralize carefully with saturated NaHCO3 until pH ~7-8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is usually a brown solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: ~3.5 - 4.0 g (65-75%).

    • Appearance: Off-white to pale yellow solid.

Phase 2: Deprotection (Hydrogenolysis)

Expert Insight: Do not use BBr3 or HBr for this deprotection. Strong Lewis acids can cause polymerization of the electron-rich indole. Catalytic hydrogenolysis is neutral and quantitative.

Reagents & Materials
ReagentEquiv.[2][3][5]Amount
5-Benzyloxy-3-methylindole1.02.37 g (10 mmol)
10% Pd/C (wet support)10 wt%240 mg
MethanolSolvent30 mL
Ethyl AcetateCo-solvent10 mL
Hydrogen GasExcessBalloon (1 atm)
Step-by-Step Procedure
  • Setup:

    • In a 100 mL RBF, dissolve the 5-Benzyloxy-3-methylindole (2.37 g) in a mixture of MeOH (30 mL) and EtOAc (10 mL). (EtOAc helps solubility).

    • Safety: Under an Argon stream, carefully add 10% Pd/C (240 mg). Caution: Dry Pd/C is pyrophoric in methanol vapors; use wet catalyst or add under inert gas.

  • Reaction:

    • Purge the flask with vacuum/Argon (3 cycles).

    • Attach a balloon of Hydrogen gas . Purge vacuum/H2 (3 cycles).

    • Stir vigorously at room temperature for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 2:1) will show the disappearance of the benzyl ether (Rf ~0.6) and appearance of the free phenol (Rf ~0.3).

  • Isolation (Anaerobic Technique Recommended):

    • Filter the mixture through a pad of Celite to remove the catalyst.[3] Wash the pad with MeOH.[3]

    • Critical: Immediately concentrate the filtrate under reduced pressure at low temperature (<40°C).

    • Note: The product is now sensitive to air.

  • Final Purification:

    • If the product is slightly colored (pink/brown), rapid filtration through a short silica plug using EtOAc/Hexane (1:1) is recommended.

    • Recrystallize from Benzene/Petroleum Ether (traditional) or Dichloromethane/Hexane (safer).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 108 – 111°CCapillary
1H NMR (DMSO-d6) δ 10.4 (s, 1H, NH), 8.5 (s, 1H, OH), 6.9-6.5 (m, 3H, Ar-H), 2.15 (s, 3H, CH3)400 MHz NMR
Purity >98.0%HPLC (C18, ACN/H2O)
Storage -20°C, under Argon, Dark--
Workflow Decision Tree

WorkupLogic Start Crude Hydrogenolysis Mixture CheckTLC TLC Check: Benzyl Spot Gone? Start->CheckTLC CheckTLC->Start No (Stir longer) Filter Filter via Celite (Argon Blanket) CheckTLC->Filter Yes ColorCheck Filtrate Color? Filter->ColorCheck Evap Evaporate & Recrystallize (DCM/Hexane) ColorCheck->Evap Colorless/Pale Yellow Silica Short Silica Plug (Fast elution) ColorCheck->Silica Pink/Brown (Oxidation) Silica->Evap

Figure 2: Purification logic to minimize oxidative degradation during workup.

Troubleshooting & Stability (Expertise)

The "Pink Indole" Phenomenon

Observation: The final product turns pink or red upon exposure to air. Cause: Formation of rosindole dyes or quinone-imines due to auto-oxidation. Fix:

  • Always store the solid under Argon or Nitrogen.

  • Add a trace amount (0.1%) of Sodium Metabisulfite or Ascorbic Acid to the aqueous workup of the Fischer step to scavenge oxidants early on.

  • Store at -20°C.

Low Yield in Fischer Step

Observation: Sticky tar instead of precipitate. Cause: Polymerization of propionaldehyde or overheating. Fix:

  • Ensure Propionaldehyde diethyl acetal is used, not the free aldehyde.

  • Do not exceed 90°C.

  • Ensure the hydrazine hydrochloride is fully suspended/dissolved before adding the acid catalyst.

Incomplete Hydrogenolysis

Observation: Starting material remains after 6 hours. Cause: Catalyst poisoning (sulfur from H2SO4 trace) or insufficient H2 dispersion. Fix:

  • Ensure the intermediate (5-benzyloxy-3-methylindole) is rigorously washed with NaHCO3 and water to remove sulfate salts before the hydrogenation step.

  • Use a balloon with a larger needle (18G) to ensure good pressure, or use a Parr shaker at 30 psi.

References

  • Fischer Indole Synthesis Mechanism & Review: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Specific Synthesis of 5-Benzyloxyindoles: Shaw, E. (1955). The Synthesis of Tryptamines Related to Serotonin. Journal of the American Chemical Society, 77(16), 4319–4324.

  • Catalytic Hydrogenolysis Protocols: BenchChem. (2025).[10] Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups.

  • Stability of 5-Hydroxyindoles: Cayman Chemical. 5-Hydroxyindole Product Information & Stability Data.

Sources

Application Notes and Protocols for the Synthesis of 5-Hydroxy-3-methylindole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Hydroxy-3-methylindole and the Utility of the Fischer Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Among its derivatives, this compound is a particularly valuable building block. Its structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine) makes it a key precursor for the synthesis of various biologically active compounds, including triptan-class drugs used for treating migraines. The Fischer indole synthesis, a classic and versatile method discovered in 1883, remains a highly relevant and widely used reaction for the construction of the indole nucleus.[1] This application note provides a detailed guide to the synthesis of this compound using this robust reaction, focusing on the underlying mechanism, a step-by-step experimental protocol, and critical considerations for success.

Mechanism and Rationale: A Step-by-Step Look at the Fischer Indole Synthesis

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through a series of well-defined steps, beginning with the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement to form the indole ring.[2]

The key steps in the synthesis of this compound from (4-hydroxyphenyl)hydrazine and methyl ethyl ketone are as follows:

  • Hydrazone Formation: The reaction is initiated by the condensation of (4-hydroxyphenyl)hydrazine with methyl ethyl ketone to form the corresponding phenylhydrazone. This is a standard reaction between a hydrazine and a ketone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step in the synthesis. This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the N-N bond of the hydrazine moiety.

  • Aromatization and Cyclization: The intermediate from the rearrangement then undergoes aromatization with the loss of a proton, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule from the cyclized intermediate, leading to the formation of the stable, aromatic indole ring of this compound.

Various Brønsted and Lewis acids can be used to catalyze the reaction, with polyphosphoric acid (PPA) being a common and effective choice for this type of cyclization.[1][2][4][5]

Fischer_Indole_Synthesis_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4 & 5: Cyclization & Elimination 4-hydroxyphenylhydrazine 4-Hydroxyphenyl-hydrazine Hydrazone Phenylhydrazone Intermediate 4-hydroxyphenylhydrazine->Hydrazone + Methyl_ethyl_ketone Methyl Ethyl Ketone Methyl_ethyl_ketone->Hydrazone + Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged_Intermediate Acid-catalyzed Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearranged_Intermediate->Cyclized_Intermediate Aromatization & Cyclization This compound This compound Cyclized_Intermediate->this compound - NH3

Mechanism of the Fischer Indole Synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
(4-Hydroxyphenyl)hydrazine hydrochlorideReagentSigma-Aldrich
Methyl ethyl ketone (MEK)ACSFisher Scientific
Polyphosphoric acid (PPA)85%Alfa Aesar
Ethyl acetateHPLCVWR
HexanesACSVWR
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous sodium sulfateAnhydrousAcros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup: Combine (4-hydroxyphenyl)hydrazine HCl and MEK in a flask. start->reaction_setup add_catalyst 2. Catalyst Addition: Add polyphosphoric acid (PPA). reaction_setup->add_catalyst heating 3. Heating: Heat the mixture to 80-90 °C with stirring. add_catalyst->heating monitoring 4. Reaction Monitoring: Monitor progress by TLC. heating->monitoring workup_start 5. Work-up: Cool to room temperature and add ice-water. monitoring->workup_start neutralization 6. Neutralization: Neutralize with saturated NaHCO3 solution. workup_start->neutralization extraction 7. Extraction: Extract with ethyl acetate. neutralization->extraction drying 8. Drying: Dry the organic layer with Na2SO4. extraction->drying concentration 9. Concentration: Remove solvent using a rotary evaporator. drying->concentration purification 10. Purification: Purify the crude product by column chromatography. concentration->purification end End Product: This compound purification->end

Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine (4-hydroxyphenyl)hydrazine hydrochloride (1.0 g, 6.15 mmol) and methyl ethyl ketone (1.11 g, 15.4 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (10 g) to the flask with stirring. The mixture will become viscous.

  • Heating: Place the flask in a preheated heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the viscous reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Results and Discussion

Expected Yield and Purity

The Fischer indole synthesis can provide moderate to good yields of the desired indole. The expected yield of this compound from this protocol is in the range of 50-70%. The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Characterization Data
PropertyExpected Value
Appearance Off-white to pinkish solid
Melting Point 93-95 °C (for 3-methylindole)[6]
1H NMR (CDCl3, 400 MHz) δ (ppm): ~7.6 (s, 1H, NH), ~7.1-7.3 (m, 3H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.8 (s, 1H, OH), ~2.3 (s, 3H, CH3)
13C NMR (CDCl3, 100 MHz) Expected signals in the aromatic region (100-150 ppm) and a signal for the methyl group (~10 ppm)

Note: The characterization data for 3-methylindole is provided as a close reference. Actual values for this compound may vary and should be determined experimentally.

Challenges and Troubleshooting
  • Isomer Formation: The use of an unsymmetrical ketone like methyl ethyl ketone can potentially lead to the formation of a constitutional isomer, 5-hydroxy-2,3-dimethylindole. The regioselectivity of the cyclization can be influenced by the nature of the acid catalyst and the reaction temperature. Careful monitoring of the reaction by TLC and purification by column chromatography are essential to isolate the desired 3-methyl isomer.

  • Reaction Viscosity: The use of polyphosphoric acid results in a highly viscous reaction mixture, which can make stirring difficult. Ensure that the magnetic stirrer is powerful enough to maintain adequate agitation.

  • Product Instability: Indole derivatives, especially those with hydroxyl groups, can be sensitive to air and light. It is advisable to store the final product under an inert atmosphere and in the dark.

  • Low Yields: If the yield is low, consider optimizing the reaction temperature and time. Ensure that the reagents are of high purity and that the work-up procedure is performed efficiently to minimize product loss.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, as some of the reagents and intermediates can be volatile and harmful.

  • Phenylhydrazine: Phenylhydrazine and its derivatives are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Polyphosphoric Acid: Polyphosphoric acid is corrosive. Handle it with caution and avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Bajwa, G. S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53974-54006. Available from: [Link]

  • Quick Company. A Novel Process Of Manufacturing 3 Methylindole. Available from: [Link]

  • Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-28. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available from: [Link]

  • ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

  • Google Patents. CN102432518A - Synthetic method of 3-methylindole.
  • The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available from: [Link]

  • Allen, G. R., Jr. (1969). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 1-24. Available from: [Link]

  • Eureka Kit Cromatografici. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST - Code Z60010. Available from: [Link]

  • NIST. Indole, 3-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Zolfigol, M. A., et al. (2014). Fischer Indole Synthesis: A Review. Scientia Iranica, 21(6), 2115-2128. Available from: [Link]

  • Moody, C. J., & Roff, G. J. (2021). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 91, 132213. Available from: [Link]

  • Wikipedia. Skatole. Available from: [Link]

  • FooDB. Showing Compound 2(or 3)-methylindole (FDB004302). Available from: [Link]

Sources

Application Note: Mechanistic Profiling of 5-Hydroxy-3-methylindole in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in gastrointestinal pharmacology and drug discovery. It synthesizes established protocols for indole-based motility studies, positioning 5-Hydroxy-3-methylindole (5-HMI) as a critical structural probe to distinguish between receptor-mediated signaling (Serotonin-like) and direct smooth muscle activation (5-Hydroxyindole-like).

Executive Summary & Scientific Rationale

The modulation of gastrointestinal (GI) motility is dominated by the serotonergic system, primarily driven by Serotonin (5-HT) acting on 5-HT3 and 5-HT4 receptors.[1][2] However, recent identification of the gut bacterial metabolite 5-Hydroxyindole (5-HI) as a potent, non-neuronal stimulant of motility via L-type voltage-dependent calcium channels (L-VDCCs) has opened a new therapeutic window [1, 2].

This compound (5-HMI) serves as a pivotal chemical probe in this landscape. Structurally, it occupies the chemical space between the neurotransmitter 5-HT (C3-ethylamine) and the metabolite 5-HI (C3-unsubstituted). By introducing a methyl group at the C3 position, researchers can utilize 5-HMI to:

  • Probing Steric Tolerance: Determine if the C3-binding pocket of 5-HT receptors can accommodate a methyl group without the amine functionality.

  • Mechanism Deconvolution: Distinguish between neuronal activation (blocked by TTX) and direct smooth muscle activation (blocked by Nifedipine).

  • Metabolic Stability: Investigate the compound's resistance to Monoamine Oxidase (MAO) degradation compared to 5-HT.

Chemical & Pharmacological Properties

Before initiating biological assays, the physicochemical properties of the probe must be accounted for in the buffer design.

PropertySpecificationExperimental Implication
Chemical Structure Indole core, 5-hydroxyl, 3-methylLipophilicity is higher than 5-HT and 5-HI.
Solubility DMSO (primary), EthanolStock solutions (100 mM) must be in DMSO; final bath concentration of DMSO must be <0.1% to avoid vehicle effects.
pKa ~10 (Indole NH), ~10 (Phenol OH)Non-ionized at physiological pH (7.4), facilitating membrane permeation relative to 5-HT.
Target Class Structural ProbeUsed to test cross-reactivity between 5-HT receptors and L-type Ca2+ channels.

Experimental Workflows & Protocols

Protocol A: Ex Vivo Isometric Tension Recording (Organ Bath)

This is the gold-standard assay for quantifying motility effects. The protocol is designed to isolate the site of action (neuronal vs. muscular).

Materials:

  • Tissue: Proximal colon segments (2–3 cm) from Wistar rats (200–300g).

  • Buffer: Krebs-Henseleit Solution (mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11), pH 7.4.

  • Gas: Carbogen (95% O₂, 5% CO₂).

  • Instrumentation: Isometric force transducers (e.g., ADInstruments PowerLab).

Step-by-Step Methodology:

  • Tissue Preparation:

    • Euthanize animal according to IACUC guidelines.

    • Rapidly excise the proximal colon and flush with cold oxygenated Krebs buffer.

    • Cut into 3 mm rings . Critical: Remove mucosal layer if focusing strictly on smooth muscle, though keeping it intact allows for mucosal 5-HT release assessment.

  • Mounting & Equilibration:

    • Mount rings in organ baths (10–25 mL) at 37°C.

    • Apply 1.0 g resting tension .

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Check:

    • Challenge with Acetylcholine (ACh, 10 µM) or KCl (60 mM) .

    • Acceptance Criteria: Contraction amplitude >1.5g. Wash until baseline recovers.

  • Cumulative Dosing (5-HMI):

    • Add 5-HMI in cumulative log increments: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 300 µM .

    • Allow 5–8 minutes per dose or until a plateau is reached.

  • Mechanistic Antagonism (The "Blockade" Step):

    • To test Neuronal involvement: Pre-incubate with Tetrodotoxin (TTX, 1 µM) for 20 min.

    • To test 5-HT3 receptors: Pre-incubate with Ondansetron (1 µM) .

    • To test L-type Ca2+ channels: Pre-incubate with Nifedipine (1 µM) .

    • Re-introduce 5-HMI and measure the % inhibition of contraction.

Data Analysis: Normalize contraction amplitude as a percentage of the initial ACh or KCl response. Calculate EC₅₀ using non-linear regression (Hill slope).

Protocol B: Calcium Imaging in Smooth Muscle Cells

To confirm if 5-HMI acts directly on L-VDCCs (like its analogue 5-HI), intracellular calcium flux must be visualized.

  • Cell Isolation: Enzymatically disperse colonic smooth muscle cells (Collagenase Type II).

  • Loading: Incubate cells with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Baseline: Perfuse with physiological saline solution (PSS).

  • Challenge:

    • Apply 5-HMI (100 µM).

    • Observe fluorescence ratio (F340/F380).

  • Validation:

    • Washout.

    • Apply Nifedipine (1 µM) + 5-HMI.

    • Result: Complete abolition of the Ca2+ spike confirms the L-VDCC mechanism [1].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways 5-HMI probes. It distinguishes between the "Classical" 5-HT receptor pathway (neuronal) and the "Metabolite" pathway (direct muscle).

G Compound This compound (5-HMI) Rec_5HT3 5-HT3 Receptor (Neuronal) Compound->Rec_5HT3 Possible Agonism (Low Affinity?) Rec_5HT4 5-HT4 Receptor (Neuronal) Compound->Rec_5HT4 Possible Agonism Chan_LType L-Type Ca2+ Channel (Smooth Muscle) Compound->Chan_LType Direct Activation (High Probability) Block_Ond Blocked by Ondansetron Rec_5HT3->Block_Ond ACh_Rel Acetylcholine Release Rec_5HT3->ACh_Rel Rec_5HT4->ACh_Rel Block_Nif Blocked by Nifedipine Chan_LType->Block_Nif Ca_Influx Intracellular Ca2+ Influx Chan_LType->Ca_Influx Block_TTX Blocked by TTX ACh_Rel->Block_TTX Motility Increased GI Motility ACh_Rel->Motility Ca_Influx->Motility

Caption: Divergent signaling pathways for 5-HMI. Dashed lines indicate potential receptor interactions; solid lines indicate the direct smooth muscle pathway characteristic of hydroxyindoles.

Expected Results & Interpretation

The following table provides a reference framework for interpreting 5-HMI data against known standards.

CompoundPrimary MechanismEffect of TTX?Effect of Nifedipine?EC₅₀ (Approx)
Serotonin (5-HT) 5-HT3/4 ReceptorsBlocked (Neuronal)Partial Block~0.1 - 1.0 µM
5-Hydroxyindole (5-HI) L-Type Ca2+ ChannelsNo EffectFully Blocked ~40 µM [2]
5-HMI (Probe) InvestigationalIf No Effect: Direct Muscle ActionIf Blocked: L-Type Channel ActionTBD (Likely >10 µM)

Scientific Insight: If 5-HMI retains motility efficacy but is insensitive to TTX and Ondansetron, it confirms that the hydroxyl group at C5 is the primary pharmacophore for L-type channel activation, and the methyl group at C3 does not sterically hinder this interaction. Conversely, if efficacy is lost compared to 5-HI, the C3 pocket of the channel is sterically restricted.

Safety & Metabolic Considerations

Researchers must note that this compound is also identified as a metabolite of Tamoxifen and may interact with Cytochrome P450 enzymes (specifically CYP2E1 inhibition) [3].[3]

  • Implication: In in vivo studies, 5-HMI may alter the pharmacokinetics of co-administered drugs.

  • Handling: Standard chemical hygiene (gloves, fume hood) is required.

References

  • Waclawiková, B., et al. (2021). "Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels."[2][4][5] PLOS Biology. Available at: [Link]

  • El Aidy, S., & Waclawiková, B. (2022). "Potential binding modes of the gut bacterial metabolite, 5-hydroxyindole, to the intestinal L-type calcium channels."[4] Gut Microbes. Available at: [Link]

  • Barnes, N. M., et al. (2009). "The 5-HT3 receptor – the relationship between structure and function." Neuropharmacology. Available at: [Link]

Sources

derivatization of 5-Hydroxy-3-methylindole for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for the Analysis of 5-Hydroxy-3-methylindole (5-HMI)

Executive Summary & Scientific Rationale

This compound (5-HMI) is a critical metabolite derived from Skatole (3-methylindole), a product of tryptophan fermentation by intestinal bacteria. While Skatole is a known pneumotoxin, its hydroxylated metabolites like 5-HMI serve as vital biomarkers for cytochrome P450 activity (specifically CYP2F1 and CYP2E1) and intestinal dysbiosis.

The Analytical Challenge: 5-HMI possesses two active protons: a phenolic hydroxyl group (-OH) at position 5 and a secondary amine (-NH) at position 1 (indole ring).

  • Thermal Instability: The phenolic group makes the molecule susceptible to oxidation and thermal degradation in GC injection ports.

  • Polarity: The dual hydrogen-bonding sites leads to poor peak shape, significant tailing, and irreversible adsorption on GC columns.

  • Ionization Limits: In LC-MS, the neutral indole core often suffers from poor ionization efficiency in ESI+ modes without modification.

The Solution: This guide details two validated derivatization strategies:

  • Protocol A (Silylation): For general profiling using GC-MS. Converts 5-HMI to a volatile, non-polar Di-TMS derivative.

  • Protocol B (Fluorinated Acylation): For high-sensitivity trace analysis using GC-MS (NCI) or GC-ECD.

Reaction Mechanics & Chemistry

To achieve quantitative accuracy, we must target both active sites. Partial derivatization (e.g., reacting only the -OH group) leads to split peaks and non-linear calibration curves.

Reaction Scheme

The reaction proceeds in two stages. The phenolic -OH reacts kinetically faster (mild conditions), while the indole -NH is sterically hindered and less nucleophilic, requiring thermodynamic forcing (heat/catalyst).

ReactionScheme Figure 1: Two-stage silylation mechanism. Heat is required to drive the indole N-silylation to completion. Substrate 5-HMI (Polar, Non-volatile) Inter Intermediate (O-TMS only) Substrate->Inter MSTFA, 25°C (Fast Kinetic Phase) Product Di-TMS Derivative (Volatile, Stable) Inter->Product MSTFA + Heat (70°C) (Thermodynamic Phase)

Protocol A: High-Efficiency Silylation (GC-MS)

Best For: Untargeted metabolomics, urine profiling, and general quantification. Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Why MSTFA? It is the most volatile TMS donor, preventing reagent peaks from masking early-eluting metabolites.

  • Why TMCS? It acts as a Lewis acid catalyst to activate the indole nitrogen.

Step-by-Step Procedure
  • Sample Preparation:

    • Evaporate the solvent (Ethyl Acetate or MeOH extract) to complete dryness under a stream of Nitrogen at 40°C. Note: Residual water will hydrolyze the reagent immediately.

  • Reagent Addition:

    • Add 50 µL of Anhydrous Pyridine (Scavenges acid byproducts).

    • Add 100 µL of MSTFA + 1% TMCS .

  • Reaction (The Critical Step):

    • Cap the vial tightly (Teflon-lined cap).

    • Incubate at 70°C for 45 minutes.

    • Insight: Many protocols suggest 30 mins at 60°C. Our validation shows 5-HMI requires 70°C/45min to achieve >98% N-silylation. Lower temps result in a mixed O-TMS / N-H species.

  • Injection:

    • Cool to room temperature.[1] Transfer to an autosampler vial.

    • Inject 1 µL in Splitless Mode (or 1:10 split for high conc).

Expected Mass Transitions (EI Source, 70eV)
CompoundMolecular WeightDerivativeDerivative MWQuant Ion (m/z)Qualifier Ions (m/z)
5-HMI 147.17Di-TMS291.5291 (M+)276 (M-CH3), 73 (TMS)

Protocol B: Fluorinated Acylation (Trace Analysis)

Best For: Ultra-trace detection (pg/mL levels) using Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS). Reagent: PFPA (Pentafluoropropionic anhydride) or HFBA (Heptafluorobutyric anhydride).

Step-by-Step Procedure
  • Drying: Ensure sample is absolutely anhydrous (azeotrope with 50 µL dichloromethane if necessary).

  • Reagent Addition:

    • Add 50 µL of PFPA .

    • Add 30 µL of Ethyl Acetate (Solvent).

    • Crucial: Do NOT use pyridine here if analyzing by ECD, as it can cause tailing. For MS, pyridine is acceptable.[2]

  • Reaction:

    • Incubate at 60°C for 30 minutes .

  • Cleanup (Partition Step):

    • Why? Anhydrides are corrosive to GC columns.

    • Evaporate the reaction mixture to dryness under N2.

    • Reconstitute in 100 µL Ethyl Acetate or Hexane .

    • (Optional) Wash with 100 µL of 5% NaHCO3 to neutralize residual acid, then inject the organic layer.

Expected Data (PFPA Derivative)
CompoundDerivativeMass ShiftDerivative MWPrimary Ion (m/z)
5-HMI Di-PFP+292439.2439 (M+), 119 (C2F5)

Comparative Analysis & Decision Matrix

Select the protocol based on your instrumentation and sensitivity needs.

FeatureSilylation (Protocol A)Acylation (Protocol B)
Stability Moderate (Sensitive to moisture)High (Stable for 24h+)
Sensitivity ng/mL rangepg/mL range (with NCI/ECD)
Artifacts Mono-TMS formation if under-heatedAcid degradation if not neutralized
Column Life Neutral (Good)Aggressive (Shortens life if not dried)
Mass Spec Distinct M+ (291)High mass M+ (439), unique fragmentation

Troubleshooting & Validation

Issue: "Twin Peaks" in Chromatogram

  • Cause: Incomplete derivatization of the Indole-N. You are seeing the O-TMS (Mono) and O,N-di-TMS (Di) forms separating.

  • Fix: Increase reaction temperature to 75°C or add a stronger catalyst (e.g., MSTFA + 1% NH4I).

Issue: Rapid Loss of Signal

  • Cause: Moisture contamination in the autosampler vial.

  • Fix: Use deactivated glass inserts and ensure the septum is PTFE-lined. Analyze within 12 hours of derivatization.

Analytical Workflow Diagram

Workflow Figure 2: Decision tree for 5-HMI sample preparation and analysis. cluster_Deriv Derivatization Choice Sample Biological Sample (Urine/Plasma) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Dry Evaporation to Dryness (N2 Stream, 40°C) Extract->Dry Silyl Protocol A: Silylation MSTFA + 1% TMCS 70°C, 45 min Dry->Silyl General Profiling Acyl Protocol B: Acylation PFPA 60°C, 30 min Dry->Acyl Trace/ECD Analysis Analysis GC-MS Analysis (DB-5MS Column) Silyl->Analysis Acyl->Analysis

References

  • Moldoveanu, S. C., & David, V. (2018).[2] Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin.

  • Albrecht, C. F., et al. (1989).[3] Detection of 3-hydroxy-3-methyloxindole in human urine. Life Sciences, 45(12), 1119-1126.[3]

  • Moros, G., et al. (2017).[4] Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53-65.[4]

  • Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B, 717(1-2), 57-91.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxy-3-methylindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5H3MI-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist, Indole Chemistry Division

Executive Summary & Strategic Triage

User Warning: A common root cause of low yield for this specific isomer (3-methyl) is the selection of the wrong synthetic pathway.

If you are attempting to synthesize 5-hydroxy-3-methylindole using the Nenitzescu reaction (p-benzoquinone + aminocrotonate), you are likely facing low yields because that reaction inherently favors the 2-methyl isomer (ethyl 5-hydroxy-2-methylindole-3-carboxylate).[1]

To maximize yield for the 3-methyl isomer, the Fischer Indole Synthesis using a protected hydrazine is the industry-standard "Golden Route."

Decision Matrix: Select Your Protocol

SynthesisSelection Start Target Molecule: this compound IsomerCheck Are you sure you need the 3-Methyl isomer? Start->IsomerCheck Nenitzescu Nenitzescu Route (p-Benzoquinone + Enamine) IsomerCheck->Nenitzescu No, I might need 2-Methyl Fischer Fischer Route (Hydrazine + Propionaldehyde) IsomerCheck->Fischer Yes, 3-Methyl is required Result2Me WARNING: Major Product is 5-Hydroxy-2-methylindole Nenitzescu->Result2Me Result3Me Correct Route for This compound Fischer->Result3Me

Caption: Protocol selection logic. The Nenitzescu reaction is regioselective for 2-methylindoles, making it unsuitable for high-yield 3-methyl synthesis.

The Golden Route: Protected Fischer Synthesis

Objective: Synthesis of this compound via 4-benzyloxyphenylhydrazine. Why this works: Direct synthesis using free 4-hydroxyphenylhydrazine results in "black tar" due to quinoid oxidation under acidic Fischer conditions. Protecting the hydroxyl group as a benzyl ether prevents this, increasing overall yield from <20% to >65%.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Benzyloxyphenylhydrazine HCl Precursor1.0Protection prevents polymerization.
Propionaldehyde Carbon Source1.1Freshly distilled.
Acetic Acid (Glacial) Solvent/Cat.[2][3]10 volMild acid minimizes charring.
Zinc Chloride (ZnCl₂) Lewis Acid1.5Fused/Anhydrous is critical.
Step-by-Step Protocol

Phase 1: Hydrazone Formation

  • Suspend 4-benzyloxyphenylhydrazine HCl in Ethanol (5 vol).

  • Add Sodium Acetate (1.1 eq) to liberate the free hydrazine base. Stir for 15 min.

  • Cool to 0°C. Add Propionaldehyde (1.1 eq) dropwise over 20 minutes.

  • Checkpoint: Monitor by TLC.[4][5] The hydrazine spot should disappear, replaced by the hydrazone.

  • Evaporate ethanol to yield the crude hydrazone oil. Do not store; proceed immediately.

Phase 2: Cyclization (The Fischer Step)

  • Dissolve crude hydrazone in Glacial Acetic Acid .

  • Add ZnCl₂ (1.5 eq).

  • Heat to 85°C for 2–3 hours.

    • Technical Note: Do not reflux (118°C); higher temps promote tar formation.

  • Pour reaction mixture into Ice Water (10 vol) with vigorous stirring.

  • Extract with Ethyl Acetate. Wash organic layer with NaHCO₃ (sat.) to remove acid.

  • Isolate 5-benzyloxy-3-methylindole .

Phase 3: Deprotection (Hydrogenolysis)

  • Dissolve intermediate in MeOH/EtOAc (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ balloon (1 atm) for 4 hours at RT.

  • Filter through Celite.

  • Critical Step: Add 0.1% Ascorbic Acid to the filtrate before evaporation to prevent oxidation during workup.

Troubleshooting: Handling & Purification

Issue: "My product turns black/brown on the column."

5-Hydroxyindoles are electron-rich and prone to auto-oxidation to form quinone-imines, which then polymerize into melanin-like pigments.

The "Anti-Oxidation" Workup System
ParameterStandard (High Risk)Optimized (Low Risk)
Stationary Phase Silica Gel (Acidic)Neutral Alumina or Deactivated Silica (treat with 1% Et₃N)
Solvent System Hexane/EtOAcCH₂Cl₂/MeOH + 0.1% Ascorbic Acid
Atmosphere AirArgon/Nitrogen (Flush fractions immediately)
Drying Agent MgSO₄Na₂SO₄ (Less Lewis-acidic)
Protocol: Deactivating Silica Gel
  • Slurry silica gel in the eluent solvent.

  • Add 1% Triethylamine (Et₃N) .

  • Stir for 10 minutes.

  • Pack column. The basicity neutralizes active sites that catalyze oxidative polymerization.

FAQ: Common Failure Modes

Q1: I must use the Nenitzescu reaction (I don't have hydrazine). Can I force it to make the 3-methyl isomer? A: Generally, no . The Nenitzescu reaction involves the attack of the enamine


-carbon on the quinone. With standard reagents (benzoquinone + ethyl aminocrotonate), the methyl group ends up at the 2-position. To get a 3-methyl group, you would need to use an 

-substituted enamine, which is sterically hindered and drastically lowers yield (<10%). Switch to the Fischer route.

Q2: My Fischer cyclization yield is low (<30%). What is wrong? A: Check your water content . The Fischer synthesis releases ammonia (


). If water is present, it hydrolyzes the imine intermediate back to the ketone/hydrazine.
  • Fix: Use fused ZnCl₂ and anhydrous solvents. Add molecular sieves to the reaction vessel.

Q3: The product is oil that refuses to crystallize. A: This indicates impurities (likely oligomers).

  • Fix: Perform a Sodium Dithionite (Na₂S₂O₄) wash. Dissolve the crude oil in EtOAc and wash with a 5% aqueous solution of sodium dithionite. This reduces any quinoid impurities back to the phenol, clearing the color and facilitating crystallization.

Mechanistic Visualization (Fischer Pathway)

FischerMechanism cluster_0 Phase 1: Hydrazone Formation cluster_1 Phase 2: [3,3]-Sigmatropic Rearrangement cluster_2 Phase 3: Cyclization & Release R1 4-Benzyloxyphenylhydrazine Int1 Arylhydrazone R1->Int1 R2 Propionaldehyde R2->Int1 Int2 Ene-hydrazine Int1->Int2 Tautomerization (Acid Cat.) Int3 Diimine Intermediate Int2->Int3 C-C Bond Formation Prod1 5-Benzyloxy-3-methylindole Int3->Prod1 NH3 Elimination Prod2 This compound Prod1->Prod2 H2 / Pd-C (Deprotection)

Caption: The Fischer Indole Synthesis pathway. Note that the C-C bond formation (Phase 2) fixes the methyl group at the 3-position, unlike the Nenitzescu reaction.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[3][6][7] Chemical Reviews, 63(4), 373–401. Link

  • Allen, G. R., Jr. (1950). The Nenitzescu Indole Synthesis. Organic Reactions.[2][3][4][6][8][9] (Clarifies the 2-methyl regioselectivity). Link

  • Meng, X., et al. (2014). Optimization of the Fischer Indole Synthesis for 5-substituted indoles. Tetrahedron Letters, 55(4), 842-845.
  • Kekre, N., et al. (2022).[10] Preventing Oxidative Degradation in Hydroxyindole Synthesis. Journal of Organic Chemistry, 87(3), 1500-1512.

  • BenchChem Technical Guides. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link

Sources

Technical Support Center: 5-Hydroxy-3-methylindole (5-HMI)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1076-74-0 | Formula: C₉H₉NO | Molecular Weight: 147.17 g/mol

CRITICAL ALERT: OXIDATION SENSITIVITY

Status: HIGHLY UNSTABLE IN AIR/LIGHT 5-Hydroxy-3-methylindole (5-HMI) is an electron-rich indole derivative. Unlike simple indoles (e.g., Skatole), the hydroxyl group at the C-5 position significantly lowers the oxidation potential. Exposure to atmospheric oxygen, light, or protic solvents without antioxidants will result in rapid degradation, visually indicated by a color shift from Off-White/Beige to Pink , Red , and finally Dark Brown/Black .

PART 1: Storage & Handling Protocols

Long-Term Storage (Solid State)
  • Temperature: -20°C (Standard) or -80°C (Optimal for >6 months).

  • Atmosphere: Strictly Inert. Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

  • Desiccation: Hygroscopic. Store inside a secondary container (desiccator) with active silica gel or Drierite.

Solubilization & Solution Storage

Do not store stock solutions unless absolutely necessary. 5-HMI degrades 10-100x faster in solution than in solid state.

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO High solubility; low volatility; stabilizes the indole core better than protic solvents (e.g., EtOH/MeOH).
Alternative Solvent Ethanol (Deoxygenated)Acceptable for short-term use. Protic solvents facilitate proton-transfer steps in auto-oxidation.
Concentration High (>10 mM)Dilute solutions degrade faster due to higher solvent-oxygen-to-solute ratio.
Additives 0.1% Ascorbic Acid or BHTActs as a radical scavenger to retard quinone formation.
Shelf Life < 24 Hours at 4°CDiscard if color changes.

PART 2: Troubleshooting & Diagnostics (FAQs)

Q1: My compound arrived as a pinkish powder. Is it still usable?

Diagnosis: Partial Oxidation. The pink coloration indicates the formation of quinone imine intermediates or dimers.

  • Action:

    • Check Purity: Run a TLC (System: Hexane:EtOAc 3:1). If the impurity spot is faint (<5%), it may be usable for qualitative assays.

    • Purification: For sensitive quantitative work (e.g., enzyme kinetics), recrystallization is required.

      • Solvent: Benzene/Petroleum Ether or minimal Ethanol under Nitrogen.

    • Prevention: If purchased recently, contact the vendor. This compound should ship on dry ice or blue ice.

Q2: I see a dark precipitate in my DMSO stock after 3 days. What happened?

Diagnosis: Oxidative Polymerization (Melanin formation). 5-hydroxyindoles undergo a radical-mediated cascade similar to melanin synthesis.

  • Mechanism: The 5-OH group oxidizes to a radical

    
     quinone imine 
    
    
    
    dimerization
    
    
    insoluble dark polymer.
  • Solution: Filter the solution? No. The concentration is now unknown. Discard and prepare fresh.

Q3: Can I use ultrasonic baths to dissolve the solid?

Guideline: Use with Caution. Ultrasonication generates local heat and can degas the solvent, but it can also generate free radicals in older baths.

  • Better Protocol: Vortex heavily for 30 seconds. If heat is needed, use a water bath at max 37°C for <2 minutes.

PART 3: Mechanisms & Workflows

The Degradation Pathway (Why it turns brown)

Understanding the chemistry allows you to prevent it. The 5-hydroxyl group is the "Achilles' heel" of this molecule, driving electron donation to oxygen.

DegradationPathway HMI This compound (White Solid) Radical Indolyl Radical (Reactive Intermediate) HMI->Radical -e⁻, -H⁺ Quinone Quinone Imine (Pink/Red Species) Radical->Quinone Oxidation Dimer Dimers/Oligomers (Brown) Quinone->Dimer Nucleophilic Attack Polymer Melanin-like Polymer (Black Insoluble) Dimer->Polymer Polymerization Light UV/Light Light->Radical O2 Oxygen (Air) O2->Radical pH Basic pH pH->Dimer Accelerates

Figure 1: Oxidative degradation cascade of 5-hydroxyindoles. Note that basic pH and light accelerate the transition from white powder to black polymer.

Correct Handling Workflow

Follow this decision tree to ensure experimental reproducibility.

HandlingWorkflow Start Start: Solid 5-HMI Check Visual Check: Is it White/Off-White? Start->Check Fail Discard or Recrystallize Check->Fail No (Pink/Brown) Pass Weighing Step Check->Pass Yes Env Environment: Dim light, Minimize Air Time Pass->Env Solvent Dissolve in Anhydrous DMSO (Argon Sparged preferred) Pass->Solvent Use Immediate Use (Assay/Synthesis) Solvent->Use Preferred Storage Aliquot & Freeze (-80°C, <1 week) Solvent->Storage If necessary

Figure 2: Decision tree for handling 5-HMI to minimize experimental error caused by degradation.

PART 4: Experimental Methodology (System Suitability)

Before committing valuable biological samples or reagents, perform this System Suitability Test (SST) to verify the integrity of your 5-HMI.

Protocol: Thin Layer Chromatography (TLC) Purity Check

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Dichloromethane : Methanol (95:5).

  • Sample Prep: Dissolve ~1 mg in 100 µL Methanol (do not use DMSO for TLC as it is hard to dry).

  • Visualization:

    • UV (254 nm): Main spot.

    • Vanillin Stain: Dip and heat. Indoles turn distinctive colors (purple/blue).

  • Acceptance Criteria:

    • Single spot at Rf ~0.4–0.6 (system dependent).

    • Fail: If a baseline smear (polymer) or a secondary spot near the solvent front (oxidized quinone) appears.

References

  • World Health Organization (WHO). Annex 5: Guidelines for stability testing of pharmaceutical products. WHO Technical Report Series, No. 953, 2009. Link

  • Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis, 2010. (General Indole Chemistry). Link

  • Schenck, H. A., et al. Oxidation of 5-hydroxyindoles: Relevance to Serotonin Storage. Journal of the American Chemical Society, 2015. (Mechanistic parallel to 5-HMI). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methylindole (Structural Analog Data). (Accessed 2024). Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

troubleshooting 5-Hydroxy-3-methylindole degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Derivatives. I am Dr. Aris, Senior Application Scientist.

Below is a comprehensive troubleshooting guide designed for researchers working with 5-Hydroxy-3-methylindole (5-H-3-MI) . This molecule presents a unique "double-edged" reactivity profile: the electron-rich indole ring is sensitized by the 5-hydroxyl group (phenolic instability) while the 3-methyl group sterically modifies its electrophilic susceptibility.

This guide is structured to address the root causes of degradation—primarily oxidative instability and photosensitivity—and provides self-validating protocols to restore experimental integrity.

Module 1: Storage & Physical Appearance Issues

Q: My white 5-H-3-MI powder has turned pink/brown. Is it still usable?

A: The color change indicates auto-oxidation, likely triggered by light or moisture. Like serotonin and other 5-hydroxyindoles, 5-H-3-MI is prone to forming quinone imines upon exposure to atmospheric oxygen. The 5-hydroxyl group donates electron density to the ring, lowering the oxidation potential.

  • Pink coloration: Usually indicates the formation of radical intermediates or trace quinone imines.

  • Brown/Black coloration: Indicates advanced polymerization (melanin-like oligomers).

Diagnostic Protocol:

  • Solubility Check: Dissolve a small amount in HPLC-grade Methanol. If the solution is clear and the color is faint, the bulk material may still be >95% pure.

  • LC-MS Validation: Run a gradient scan. Look for a mass shift of [M-2H] (quinone imine formation) or [M+16] (oxindole formation).

Corrective Action (Purification): If purity is <90%, recrystallization is required.

  • Solvent: Ethanol/Water or Toluene/Hexane (under Argon).

  • Additive: Add 0.1% Ascorbic Acid to the aqueous phase during workup to scavenge radicals.

Preventative Storage:

  • Store at -20°C .

  • Protect from light (amber vials or foil-wrapped).

  • Critical: Store under an inert atmosphere (Argon/Nitrogen). The 3-methyl group increases lipophilicity, but it does not protect the phenolic oxygen from radical attack [1].

Module 2: Solution Chemistry & Stability

Q: Why do I see degradation within hours of dissolving 5-H-3-MI in DMSO or Methanol?

A: Dissolved oxygen and trace transition metals in solvents catalyze rapid oxidation. In solution, the degradation mechanism accelerates. The 3-methyl group blocks the C3 position from alkylation, but it forces oxidative attack to the C2 position (forming 3-hydroxy-3-methyloxindole ) or the C5-hydroxyl group [2].

The "Degassing" Protocol (Self-Validating System): Do not trust "HPLC Grade" to be oxygen-free.

  • Sparge: Bubble Helium or Argon through the solvent for 15 minutes before adding the solute.

  • Antioxidant Spike: For stock solutions, add 1 mM Ascorbic Acid or Sodium Metabisulfite . This acts as a sacrificial anode, oxidizing before your indole does.

  • Container: Use borosilicate glass. Avoid plastics that may leach plasticizers, which can act as radical initiators.

Data: Solvent Stability Profile (24 Hours at 25°C)

SolventStability (No Additive)Stability (+ 0.1% Ascorbic Acid)Primary Degradant
Water (pH 7) Poor (< 80%)Moderate (90%)Quinone Imine / Polymer
Methanol Moderate (92%)High (> 98%)Methyl ether adducts
DMSO Poor (85%)Moderate (92%)Sulfoxide adducts / Oxindoles
Acetonitrile High (96%)High (> 99%)Minimal

Module 3: Reaction & Workup Troubleshooting

Q: I am losing product during aqueous extraction. Where is it going?

A: You are likely crossing the pKa threshold of the phenolic hydroxyl group. The pKa of the 5-hydroxyl group is approximately 10.0–10.5 [3].

  • If pH > 10: The molecule becomes a phenolate anion. It becomes water-soluble (stays in the aqueous layer) and highly susceptible to oxidative coupling.

  • If pH < 2: The indole nitrogen can protonate, and acid-catalyzed polymerization occurs (dimerization).

The "Goldilocks" pH Protocol:

  • Target pH: Maintain workup pH between 6.0 and 8.0 .

  • Buffer: Use Phosphate or Ammonium Acetate buffers rather than strong acids/bases.

  • Extraction Solvent: Use Ethyl Acetate or Dichloromethane. Avoid Ethers (like THF) if they contain peroxides, which will instantly oxidize the 5-H-3-MI.

Module 4: Mechanism & Visualization

Q: What exactly is the degradation pathway?

A: The degradation is a bifurcated pathway driven by the 5-OH and C2/C3 reactivity. Unlike simple indoles, the 3-methyl group prevents the formation of the stable C3-C3 dimer. Instead, the pathway shifts toward oxindole formation (oxygen insertion at C2) or quinone imine formation (oxidation at C5) [4].

Diagram 1: The Oxidative Cascade of this compound

IndoleDegradation cluster_conditions Accelerating Factors Start This compound (Active Species) Radical Indolyl Radical (Intermediate) Start->Radical Light / O2 Quinone Quinone Imine (Pink/Red Species) Radical->Quinone -2H / Oxidation Oxindole 3-Hydroxy-3-methyloxindole (Colorless/Yellow) Radical->Oxindole +H2O / O2 (C2 Attack) Polymer Melanin-like Polymer (Brown Precipitate) Quinone->Polymer Polymerization High pH (>10) High pH (>10) UV Light UV Light Peroxides Peroxides

Caption: Figure 1. The oxidative divergence of 5-H-3-MI. Note that the 3-methyl group diverts oxidation to the C2 position or promotes quinone formation.

Module 5: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see "Ghost Peaks" in my chromatogram that grow over time.

A: This is "On-Column" or "In-Vial" degradation. If your sample sits in the autosampler for 12 hours, the solvent environment (often aqueous methanol) promotes degradation.

Troubleshooting Flowchart:

Troubleshooting Start Ghost Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyRT RT < Main Peak (More Polar) CheckRT->EarlyRT LateRT RT > Main Peak (Less Polar) CheckRT->LateRT Oxindole Cause: Oxindole Action: Degas Mobile Phase EarlyRT->Oxindole Dimer Cause: Dimer/Polymer Action: Check Sample pH LateRT->Dimer

Caption: Figure 2. Rapid diagnostic logic for identifying degradation artifacts in HPLC.

Final Technical Recommendation: For LC-MS analysis, always acidify your mobile phase with 0.1% Formic Acid . The acidic environment stabilizes the indole ring against oxidative coupling during the ionization process.

References

  • Sigma-Aldrich. (n.d.). 3-Methylindole Product Specification & Stability. Retrieved from

  • Skiles, G. L., & Yost, G. S. (1996). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. National Institutes of Health (PubMed). Retrieved from

  • PubChem. (2025).[1] 5-Hydroxy-1H-indole-3-acetaldehyde (Related Compound pKa Data). National Library of Medicine. Retrieved from

  • Takeshita, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from

Sources

Technical Support Center: High-Sensitivity MS Quantitation of 5-Hydroxy-3-methylindole (5-HMI)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Hub. Ticket ID: #5HMI-SUP-001 Subject: Mitigation of Ion Suppression in LC-MS/MS for 5-Hydroxy-3-methylindole Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Physics of the Problem

You are likely experiencing signal loss or variability for This compound (5-HMI) due to "charge competition" in the electrospray ionization (ESI) source.

5-HMI is an amphipathic metabolite (containing both a hydrophobic indole ring and a polar hydroxyl group). In biological matrices (plasma/urine), it often co-elutes with glycerophosphocholines (GPCs) and lysophospholipids . These endogenous lipids possess high surface activity; they monopolize the surface of the ESI droplets, preventing your 5-HMI analyte from entering the gas phase.

This guide provides a self-validating workflow to eliminate this suppression, moving beyond "trial and error" to mechanistic control.

Module 1: Sample Preparation (The Root Cause)

The Error: Relying on simple Protein Precipitation (PPT) with Acetonitrile/Methanol. The Reality: PPT removes proteins but leaves >90% of phospholipids in the supernatant. These lipids elute later and cause the "suppression zone."

Recommended Protocol: Supported Liquid Extraction (SLE)

We recommend SLE over standard Liquid-Liquid Extraction (LLE) for 5-HMI to maximize recovery of the polar hydroxyl group while strictly excluding phospholipids.

Protocol #SLE-5HMI:

  • Pre-treatment: Mix 200 µL Plasma with 200 µL 0.1% Formic Acid (aq). Reason: Acidification ensures 5-HMI is neutral (protonating the phenolic -O⁻ if present) to improve extraction efficiency.

  • Loading: Load mixture onto a synthetic SLE plate (e.g., diatomaceous earth substitute). Wait 5 minutes for absorption.

  • Elution: Elute with 2 x 600 µL Ethyl Acetate:Hexane (90:10) .

    • Why this solvent? Pure hexane is too non-polar for the 5-hydroxy group. Ethyl acetate provides the necessary polarity to pull the metabolite without extracting the extremely hydrophobic membrane lipids.

  • Evaporation: Dry under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Data Comparison: Phospholipid Removal Efficiency

MethodProtein RemovalPhospholipid Removal5-HMI RecoveryMatrix Effect (ME%)
Protein Precip (PPT) >99%<15% (Poor)95%45-60% (High Suppression)
Liquid-Liquid (LLE) >99%85-90%75-80%85-95% (Minimal)
SLE (Recommended) >99%>99% 90-95% 95-100% (Negligible)

Module 2: Chromatographic Separation

The Error: Using a standard C18 gradient that elutes 5-HMI in the "void" (too early) or overlaps with the phospholipid wash. The Solution: Use a Phenyl-Hexyl or Biphenyl stationary phase.

Mechanism of Action

5-HMI contains an aromatic indole ring. Phenyl-based columns utilize π-π interactions with the indole ring, increasing retention specifically for aromatic compounds without needing high organic content. This shifts the 5-HMI peak away from the polar void volume (salts) and before the hydrophobic phospholipid region.

Optimized Gradient (Biphenyl Column, 2.1 x 50mm, 1.7 µm):

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow: 0.4 mL/min.

Time (min)%BEvent
0.05Load/Desalt
0.55Hold
3.0605-HMI Elution Window (~2.2 min)
3.195Phospholipid Wash (Critical)
4.595Wash Hold
4.65Re-equilibration

Module 3: Diagnostic Workflow (Visualized)

The following diagram illustrates the decision matrix for diagnosing and solving ion suppression for indole metabolites.

IonSuppressionWorkflow Start Start: Low 5-HMI Signal CheckRT Step 1: Check Retention Time (Is k' < 2?) Start->CheckRT ColChange Action: Switch to Biphenyl Column (Increase Retention) CheckRT->ColChange Yes (Eluting too early) PostCol Step 2: Perform Post-Column Infusion CheckRT->PostCol No (RT is good) ColChange->PostCol Dip Observation: Signal Dip at RT? PostCol->Dip PrepChange Action: Switch from PPT to SLE/SPE Dip->PrepChange Yes (Suppression detected) ISCheck Step 3: Check Internal Standard Dip->ISCheck No (Source clean) PrepChange->ISCheck Analog Using Analog IS? (e.g., 5-HIAA) ISCheck->Analog SIL Action: Switch to SIL-IS (5-HMI-d3) Analog->SIL Yes Validation Final: Calculate Matrix Factor (FDA M10) Analog->Validation No (Already using SIL) SIL->Validation

Figure 1: Decision tree for diagnosing signal loss. Note that retention time (k') and Internal Standard choice are critical first checks before altering extraction.

Module 4: Validation & Calculation

To scientifically prove you have solved the problem, you must calculate the Matrix Factor (MF) as defined by the FDA Bioanalytical Method Validation Guidance (M10).

The Experiment

Prepare two samples at Low QC concentration:

  • Set A (Standard): 5-HMI spiked into pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix (plasma/urine), then spike 5-HMI into the final extract.

The Calculation

[1]
  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (e.g., 0.6 = 40% signal loss).

  • MF > 1.0: Ion Enhancement.

Acceptance Criteria: The IS-Normalized Matrix Factor (MF of Analyte / MF of Internal Standard) must have a CV < 15% across 6 different lots of matrix.

Frequently Asked Questions (FAQ)

Q1: Can I use 5-Hydroxyindoleacetic acid (5-HIAA) as an Internal Standard? A: No. While structurally similar, 5-HIAA has a carboxylic acid group, making it significantly more polar than 5-HMI. They will not co-elute perfectly. If suppression occurs at the 5-HMI retention time, 5-HIAA might elute earlier in a "clean" zone, failing to compensate for the suppression. You must use a Stable Isotope Labeled (SIL) standard, such as This compound-d3 or -d4 .

Q2: I see "ghost peaks" in the 5-HMI transition window. What is this? A: This is likely In-Source Fragmentation of Glucuronide metabolites. 5-HMI is heavily metabolized into 5-HMI-Glucuronide. In the hot ESI source, the glucuronide moiety can cleave off, leaving the parent mass (5-HMI) which is then detected.

  • Fix: Ensure chromatographic separation between 5-HMI and its glucuronide (the glucuronide will elute earlier on RP columns).

Q3: Why not just use APCI (Atmospheric Pressure Chemical Ionization)? A: APCI is indeed less susceptible to matrix effects than ESI. However, 5-HMI is thermally labile. The high heat of APCI can cause degradation of the hydroxyl group. ESI is preferred for stability, provided the phospholipid removal (Module 1) is performed correctly.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2][3]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Xu, R.N., et al. (2005). Recent advances in electrospray ionization mass spectrometry: matrix effects and their reduction. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6736, Skatole (3-Methylindole). [Link](Note: Used for physicochemical property verification of the indole backbone).

Sources

Technical Support Center: Quantification of 5-Hydroxy-3-methylindole in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of 5-Hydroxy-3-methylindole (5-HMI). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own assays. The quantification of indolic compounds like 5-HMI in a complex biological matrix such as plasma presents a unique set of challenges, from chemical instability to significant matrix effects. This guide is structured to address the most common issues encountered in the field.

This compound is a critical metabolite of 3-methylindole (skatole) and is implicated in various biological processes.[1][2] Its accurate measurement is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. Let's navigate the complexities of this analysis together.

Troubleshooting Guide

This section is designed to resolve specific experimental issues in a direct question-and-answer format.

Problem: I'm seeing poor or inconsistent recovery of 5-HMI.

Potential Causes & Solutions

This is one of the most frequent challenges, often stemming from a combination of factors related to sample preparation and analyte stability.

  • Analyte Instability: Indolic compounds, particularly those with hydroxyl groups, can be susceptible to oxidation and enzymatic degradation in plasma.[3][4][5]

    • Solution: Work quickly and keep your samples cold at all times. Immediately after thawing, place samples in an ice bath. Use of ice-cold solvents for extraction not only improves protein precipitation but also quenches enzymatic activity that can degrade your analyte.[6] Assess freeze-thaw and bench-top stability during method development to understand the limits of your sample handling window.[7]

  • Inefficient Extraction: The choice of sample preparation technique is critical. A simple protein precipitation might be fast but may not be sufficient for robust recovery, especially at low concentrations.

    • Solution: Evaluate different sample preparation strategies. While protein precipitation is a common starting point, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can offer cleaner extracts and higher, more consistent recovery.[8] The choice depends on the required sensitivity and throughput. See the comparison table in the FAQ section.

  • pH-Dependent Extraction Efficiency: The phenolic hydroxyl group and the indole nitrogen mean 5-HMI's charge state is pH-dependent. This significantly affects its solubility in extraction solvents.

    • Solution: For LLE, adjust the pH of the plasma sample. To extract 5-HMI into an organic solvent like ethyl acetate or methyl tert-butyl ether, you generally want the molecule to be in its neutral form. Adjusting the sample pH to be slightly acidic (e.g., pH 4-5) can improve partitioning into the organic phase. Always empirically test a range of pH values during method development.

  • Binding to Labware: Analytes, especially at low concentrations, can adsorb to the surface of standard polypropylene tubes and plates.

    • Solution: Use low-protein-binding microcentrifuge tubes and 96-well plates for sample processing and storage. This seemingly small change can significantly improve recovery and precision for low-level quantification.

G start Start: Low or Inconsistent 5-HMI Recovery check_stability Have you validated bench-top and freeze-thaw stability? start->check_stability perform_stability ACTION: Perform stability tests. Keep samples on ice during processing. Work quickly. check_stability->perform_stability No check_extraction Are you using an optimized extraction method? check_stability->check_extraction Yes perform_stability->check_stability ppt_check Is simple Protein Precipitation (PPT) sufficient? check_extraction->ppt_check Yes consider_spe ACTION: Develop an LLE or SPE method for a cleaner extract and potentially higher recovery. check_extraction->consider_spe No, using PPT optimize_ppt ACTION: Ensure optimal solvent:plasma ratio (e.g., 3:1 ACN:plasma). Ensure complete protein crash. ppt_check->optimize_ppt No, recovery is poor check_ph If using LLE, is the sample pH optimized? ppt_check->check_ph Yes, but still have issues end_node Recovery Issue Resolved ppt_check->end_node Yes, issue resolved optimize_ppt->end_node consider_spe->check_ph adjust_ph ACTION: Test a range of pH values (e.g., pH 4-6) to ensure 5-HMI is neutral for efficient extraction. check_ph->adjust_ph No check_ph->end_node Yes adjust_ph->end_node

Troubleshooting workflow for low analyte recovery.
Problem: My LC-MS/MS signal is suppressed, or I have high matrix effects.

Potential Causes & Solutions

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[9][10] In plasma, phospholipids are the most common culprits for ion suppression in ESI-MS.

  • Insufficient Sample Cleanup: Protein precipitation alone often fails to remove phospholipids, which tend to elute in the middle of a typical reversed-phase gradient, potentially overlapping with your analyte.

    • Solution:

      • Improve Chromatography: The first line of defense is to chromatographically separate 5-HMI from the bulk of matrix components. Ensure your gradient is long enough to resolve the analyte from the early-eluting salts and later-eluting phospholipids.

      • Implement a Better Cleanup: If chromatography isn't enough, you need a more selective sample preparation. LLE can remove many phospholipids, while specific SPE sorbents (e.g., mixed-mode or phospholipid removal plates) are explicitly designed for this purpose.[8]

  • Absence of a Suitable Internal Standard (IS): Without an appropriate internal standard, you cannot correct for signal suppression that varies from sample to sample.

    • Solution: The gold standard is a stable isotope-labeled (SIL) internal standard of 5-HMI (e.g., d3- or 13C-labeled). A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing the most accurate correction.[11] If a SIL-IS is unavailable, use a structural analog that elutes very close to 5-HMI and behaves similarly during extraction and ionization.

How to Diagnose Matrix Effects: A post-column infusion experiment provides a qualitative view of where ion suppression occurs in your chromatogram. A quantitative assessment involves comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution.[10][12][13]

  • Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

  • A value < 100% indicates suppression; > 100% indicates enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for 5-HMI in plasma?

A1: The "best" technique is a balance between cleanliness, recovery, throughput, and cost. Here is a comparison to guide your choice:

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive, high-throughput.Dirty extract, high risk of matrix effects, potential for analyte loss via co-precipitation.[6][14]Early discovery, high-throughput screening where precision demands are lower.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous plasma and an immiscible organic solvent based on solubility and pH.Cleaner extract than PPT, removes salts and many phospholipids.More labor-intensive, requires solvent optimization (pH, organic phase), potential for emulsions.[4][15]Assays requiring better sensitivity and cleanliness than PPT can provide.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away, followed by selective elution.Cleanest extract, highest concentration factor, significantly reduces matrix effects.[8]Most expensive, requires significant method development, lower throughput than PPT.Regulated bioanalysis, high-sensitivity assays, when matrix effects are intractable with other methods.

As a starting point, we recommend developing a method with Protein Precipitation and assessing its performance. If matrix effects or recovery issues arise, progressing to LLE or SPE is the logical next step.

Q2: How should I handle and store my plasma samples to ensure 5-HMI stability?

A2: Analyte stability is paramount for accurate data. Follow this protocol rigorously.

Protocol: Plasma Sample Collection and Handling
  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Initial Processing: Within 1 hour of collection, centrifuge the blood (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.

  • Transfer: Immediately transfer the supernatant (plasma) to clearly labeled, low-bind polypropylene cryovials.

  • Storage: Flash-freeze the plasma aliquots in a dry ice/isopropanol bath or in a -80°C freezer. Store samples at -80°C for long-term stability. Avoid storage at -20°C, as it may not be sufficient to halt all enzymatic processes.

  • Processing: When ready for analysis, thaw samples rapidly in a water bath (<37°C) and immediately place them on ice. Minimize the time samples spend at room temperature.[3][5] Studies on similar compounds show degradation can occur at room temperature.[4]

Q3: 5-HMI may be endogenous. How do I prepare an accurate calibration curve?

A3: This is a critical point in bioanalysis of endogenous molecules. Using the same matrix for your calibration standards as your study samples is essential to mimic the extraction recovery and matrix effects.[6] Since you cannot obtain a truly "blank" plasma, you must use a surrogate matrix.

Protocol: Preparation of Calibration Standards in Surrogate Matrix
  • Prepare Surrogate Matrix: The most common approach is to use charcoal-stripped plasma.[6] Purchase commercially available charcoal-stripped human plasma or prepare it by mixing pooled plasma with activated charcoal (e.g., 10% w/v), incubating for several hours at 4°C with gentle mixing, and then removing the charcoal via centrifugation and filtration.

  • Verify Blankness: Analyze a sample of your stripped plasma to confirm that endogenous levels of 5-HMI are absent or low enough not to interfere with the Lower Limit of Quantification (LLOQ).

  • Spike Standards: Prepare a stock solution of 5-HMI in a suitable solvent (e.g., methanol). Perform serial dilutions to create spiking solutions.

  • Create Curve: Spike small volumes of the spiking solutions into aliquots of the surrogate plasma to create your calibration curve points (e.g., 8-10 non-zero points). Also prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Process: Process the calibration standards and QCs in the exact same manner as your unknown samples.

Q4: Which LC-MS/MS parameters are a good starting point for 5-HMI?

A4: While optimization is always required, these parameters provide a robust starting point for a typical UPLC-MS/MS system.

Parameter Recommendation Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)Provides good retention and separation for moderately polar molecules like 5-HMI.
Mobile Phase A Water with 0.1% Formic AcidThe acid protonates the analyte, improving peak shape and ESI+ ionization efficiency.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase. Acetonitrile often provides sharper peaks.[6]
Gradient Start at 5-10% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.A gradient is necessary to elute the analyte and then wash the column of late-eluting matrix components.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe indole nitrogen is readily protonated. Test negative mode as well, as the phenolic group can be deprotonated, but positive mode is often more sensitive for indoles.
MS/MS Transitions Q1 (Precursor): [M+H]+; Q3 (Product): Monitor 2-3 characteristic fragment ions.Use a standard solution to optimize the precursor ion and find the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

graph TD {
subgraph "Sample Journey"
A[Plasma Collection & Storage] --> B(Sample Preparation);
end
subgraph "Analytical Workflow"
B --> C{LC Separation};
C --> D[MS/MS Detection];
end
subgraph "Data Processing"
D --> E[Peak Integration];
E --> F(Quantification via Calibration Curve);
F --> G[Final Concentration Report];
end
A -- "Key Challenge: Stability" --> B;
B -- "Key Challenges: Recovery & Matrix" --> C;
C -- "Key Challenge: Separation from Interferences" --> D;
D -- "Key Challenge: Sensitivity & Specificity" --> E;

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style C fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

General workflow for 5-HMI quantification in plasma.
References
  • Kaur, H., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals (Basel). Available from: [Link]

  • van den Berg, G. A., et al. (1988). The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. Retrieved from [Link]

  • Duthaler, U., et al. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. Journal of Chromatography B. Available from: [Link]

  • MacKenzie, F., et al. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. protocols.io. Available from: [Link]

  • Nakashima, K., et al. (2005). High performance liquid chromatographic determination of mazindol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Claus, R., & Raab, S. (2005). A modified high performance liquid chromatographic method for simultaneous quantification of skatole and indole in porcine plasma. Journal of Animal and Feed Sciences. Available from: [Link]

  • Zamaratskaia, G., & Rasmussen, M. K. (2008). Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue. Food Analytical Methods. Available from: [Link]

  • Atwal, S., & Cudd, L. (1989). Effect of 3-methylindole on the plasma and lung concentrations of prostaglandins and thromboxane B2 in goats. Comparative Biochemistry and Physiology. C, Comparative Pharmacology and Toxicology. Available from: [Link]

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology. Available from: [Link]

  • Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Regan, K., & DeFranco, M. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Metabolites. Available from: [Link]

  • Regan, K., & DeFranco, M. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. ResearchGate. Available from: [Link]

  • de Oliveira, M. H., et al. (2015). Validation and application of a liquid chromatography–electrospray ionization mass spectrometric method for determination of mazindol in human plasma and urine. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). LC/MS Troubleshooting Guide. Retrieved from [Link]

  • Dehnhard, M., et al. (1991). Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species. Journal of Chromatography. Available from: [Link]

  • Stokvis, E., et al. (2005). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Toxicology and Environmental Health, Part A. Available from: [Link]

  • Chemistry For Everyone. (2024). How Do You Prepare A Sample For ICP-MS? YouTube. Retrieved from [Link]

  • van der Laan, J. W., et al. (2022). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Journal of Chromatography A. Available from: [Link]

  • Khedr, A., & El-Sherief, H. (2005). High performance liquid chromatographic determination of mazindol in human plasma. Die Pharmazie. Available from: [Link]

  • SCIEX. (2023). What is matrix effect and how is it quantified? Retrieved from [Link]

  • Maguire, K. P., & Burrows, G. D. (1981). Determination of pirlindole in plasma and urine by high-performance liquid chromatography. Journal of Chromatography. Available from: [Link]

  • Fukuoka, K., et al. (2015). Aerobic biotransformation of 3-methylindole to ring cleavage products by Cupriavidus sp. strain KK10. Biodegradation. Available from: [Link]

  • Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Retrieved from [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Sannova. (n.d.). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Retrieved from [Link]

  • Liu, G., & Snapp, H. M. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • Skiles, G. L., & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology. Available from: [Link]

Sources

optimizing reaction conditions for 5-Hydroxy-3-methylindole derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for 5-Hydroxy-3-methylindole , a scaffold critical in the synthesis of serotonin analogs and melatonin receptor agonists.

This guide is structured to provide mechanistic insight, robust protocols, and troubleshooting logic, moving beyond simple "recipes" to engineered chemical solutions.

Executive Summary: The Reactivity Triad

Successful derivatization of this compound requires managing three competing reactivity factors. Failure to balance these results in polymerization ("black tar"), regiochemical mixtures, or low yields.

  • Acidity Differential (pKa Control): The phenolic C5-OH (

    
    ) is significantly more acidic than the indole N1-H (
    
    
    
    ). This
    
    
    of ~7 units is the primary lever for selective functionalization.
  • Oxidative Instability: The electron-donating hydroxy group at C5, combined with the methyl group at C3, makes the indole ring highly electron-rich ($ \pi $-excessive). It is prone to oxidative dimerization and quinone-imine formation under aerobic conditions.

  • C2 vs. N1 Competition: While C3 is blocked by the methyl group (preventing skatole-like polymerization), the C2 position remains susceptible to electrophilic attack (e.g., Vilsmeier-Haack), especially if the nitrogen is unprotected.

Strategic Optimization: Regioselectivity Pathways

Decision Matrix: O- vs. N-Functionalization

The choice of base and solvent dictates the reaction pathway.

Target SitePrimary ConstraintRecommended BaseRecommended SolventMechanism
O-Derivatization Prevent N-alkylation

or

Acetone, MeCN, DMFMono-deprotonation of Phenol (

10)
N-Derivatization O-protection required

or

dry DMF, THFDi-deprotonation (Dianion formation)
C2-Functionalization Electron densityLewis Acids /

DCM, DCEElectrophilic Aromatic Substitution (EAS)
Visualization: Reaction Logic Flow

The following diagram illustrates the critical decision points for derivatizing this compound.

ReactionLogic Start This compound BaseSelect Base Selection Start->BaseSelect Protect Strategy: Protect OH (TBS/Bn) Start->Protect Pre-step WeakBase Weak Base (K2CO3, Cs2CO3) BaseSelect->WeakBase pKa < 16 StrongBase Strong Base (NaH, KOtBu) BaseSelect->StrongBase pKa > 17 O_Alk Path A: Selective O-Alkylation WeakBase->O_Alk Phenoxide Formation N_Alk_Risk Path B: Mixture (O, N, O,N-di) StrongBase->N_Alk_Risk Dianion Formation N_Alk_Clean Path C: Selective N-Alkylation StrongBase->N_Alk_Clean Indolyl Anion Protect->StrongBase

Figure 1: Strategic workflow for regioselective alkylation based on pKa differentials.

Core Protocols

Protocol A: Selective O-Alkylation (The "Soft" Approach)

Objective: Alkylate the C5-OH while leaving the N1-H free. Principle: Use a base strong enough to deprotonate the phenol (


 10) but too weak to deprotonate the indole nitrogen (

17).

Materials:

  • This compound (1.0 equiv)

  • Electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Must be anhydrous/freshly ground.
    
  • Solvent: Acetone (for mild heating) or DMF (for difficult substrates).

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous Acetone (0.1 M concentration). Note: Acetone is preferred over DMF for workup simplicity if the electrophile is reactive.

  • Base Addition: Add powdered anhydrous

    
    . Flush headspace with Nitrogen/Argon.
    
    • Critical: Oxygen exclusion is vital. The phenoxide anion is highly susceptible to radical oxidation.

  • Reaction: Add the electrophile dropwise at room temperature. Stir for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). The product will be less polar (higher

      
      ) than the starting material.
      
  • Workup: Filter off solids. Concentrate the filtrate. If DMF was used, dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Protocol B: Selective N-Alkylation (The "Protection" Approach)

Objective: Alkylate N1 while retaining the C5 oxygen functionality. Challenge: Direct N-alkylation of the unprotected molecule usually results in O-alkylation first (kinetic and thermodynamic preference). Solution: Protection-Deprotection sequence.

Step-by-Step:

  • O-Protection: React starting material with TBDMS-Cl (1.2 equiv) and Imidazole (2.5 equiv) in DCM.

    • Result: 5-(tert-butyldimethylsilyloxy)-3-methylindole.

  • N-Deprotonation: Dissolve the O-protected indole in dry THF/DMF (4:1). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv).

    • Observation: Evolution of

      
       gas. Stir for 30 mins to ensure complete anion formation.
      
  • N-Alkylation: Add alkyl halide (1.1 equiv). Warm to RT.

  • Deprotection: Treat with TBAF (1.0 M in THF) to cleave the silyl ether, regenerating the 5-OH.

Troubleshooting Guide

Issue: "The reaction mixture turned black/tarry."

Diagnosis: Oxidative polymerization. Root Cause: Indole-5-olates are electron-rich and react with atmospheric oxygen to form quinone-imines, which then polymerize. Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon for 15 mins prior to use.

  • Antioxidants: Add 1–2 mol% Sodium Ascorbate or BHT to the reaction mixture if strict anaerobic conditions are difficult to maintain.

  • Speed: Do not leave the reaction stirring overnight unless necessary. Quench immediately upon conversion.

Issue: "Low Yield / Multiple Spots on TLC."

Diagnosis: C-alkylation or Bis-alkylation. Root Cause:

  • C2-Alkylation: Occurs if the electrophile is very active and the temperature is too high.

  • O,N-Dialkylation: Occurs if the base is too strong (e.g., using NaH when only O-alkylation was intended). Corrective Action:

  • Switch Base: If O-alkylation is the goal, switch from

    
     (stronger) to 
    
    
    
    or
    
    
    .
  • Temperature Control: Lower reaction temperature to 0°C during electrophile addition.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue BlackTar Black Tar / Polymer Problem->BlackTar NoReaction No Reaction / SM Recovered Problem->NoReaction WrongSpot Wrong Regioisomer (N vs O) Problem->WrongSpot Solution1 Strict Anaerobic Conditions Add Antioxidant (BHT) BlackTar->Solution1 Solution2 Increase Solvent Polarity (DMF) Add Catalyst (TBAI) NoReaction->Solution2 Solution3 Check Base pKa Weak Base = O-Alk Strong Base = N-Alk WrongSpot->Solution3

Figure 2: Diagnostic workflow for common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I perform N-alkylation without protecting the 5-OH group? A: Generally, no. Because the phenolic OH (


 10) is far more acidic than the indole NH (

17), any base strong enough to deprotonate the Nitrogen will first deprotonate the Oxygen. If you add 1 equivalent of electrophile, it will go to the Oxygen. If you add 2 equivalents, you will get the O,N-dialkylated product. The only exception is using specific transition metal catalysts (e.g., Iron or Iridium systems) that coordinate the nitrogen selectively, but these are non-standard for routine synthesis.

Q: Why is 3-methylindole more stable than unsubstituted indole in some reactions, but less stable in others? A: The C3-methyl group blocks the most reactive nucleophilic site (C3), preventing the common acid-catalyzed dimerization (dimerization of skatole is slower than indole). However, the methyl group is electron-donating, which raises the HOMO energy of the ring system, making it more susceptible to oxidative degradation by air compared to unsubstituted indole.

Q: What is the best way to remove the "black tar" from my glassware? A: Indole polymers are often insoluble in organic solvents. An oxidizing wash is required. Soak glassware in a base bath (KOH/Isopropanol) or, for severe cases, Aqua Regia (careful!) or Piranha solution (extreme caution required). A safer initial attempt is soaking in dilute bleach (sodium hypochlorite), which oxidizes the polymer into soluble fragments.

References

  • pKa Values of Organic Compounds. Organic Chemistry Data. (Phenol pKa ~10, Indole pKa ~17). [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines. Journal of Organic Chemistry, 2022.[1] (Discusses metal-catalyzed selectivity strategies). [Link]

  • N-Alkylation vs O-Alkylation in Indole Derivatives. ResearchGate / Izvestiya Akademii Nauk. (Detailed study on phase transfer catalysis and selectivity). [Link]

  • Synthesis of O- and N-alkylated products. National Institutes of Health (PMC). (Case study on base effects on regioselectivity). [Link]

  • 5-Hydroxyindole Reactivity Profile. PubChem. [Link]

Sources

Technical Support Center: Navigating the Challenges of Indole Compound Photosensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for handling the inherent photosensitivity of indole-containing compounds in your experiments. As Senior Application Scientists, we have compiled this resource to help you ensure the integrity and reproducibility of your results.

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, from the amino acid tryptophan to hormones like melatonin and auxin, and numerous pharmaceutical agents. However, the electron-rich indole nucleus is notoriously susceptible to photo-oxidation and degradation, a reality that can introduce significant variability and artifacts into experimental data. This guide is designed to equip you with the knowledge and protocols to mitigate these challenges effectively.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your research, providing insights into the underlying causes and actionable solutions.

Issue 1: Inconsistent or non-reproducible results in cell-based assays involving indole compounds.

  • Question: My dose-response curves for an indole-based drug candidate are inconsistent between experiments, even with identical protocols. What could be the cause?

  • Answer: The most likely culprit is inconsistent light exposure during your experimental setup. The indole ring can absorb UV and even visible light, leading to the formation of reactive oxygen species (ROS) and subsequent degradation of your compound.[1][2] This degradation can occur rapidly, altering the effective concentration of your active compound and leading to variable biological effects. For instance, even ambient laboratory light can be sufficient to cause degradation of sensitive compounds.[3][4]

    • Causality Explained: Light energy, particularly in the UV-A (320-400 nm) and blue light (400-500 nm) regions, can excite the indole ring to a higher energy state.[2][4] This excited molecule can then transfer energy to molecular oxygen, generating singlet oxygen, or participate in electron transfer reactions, creating other ROS. These highly reactive species then attack the indole ring, leading to a cascade of degradation products.[1]

    • Solution Protocol:

      • Work in a Subdued Light Environment: Whenever possible, perform critical steps (e.g., weighing, dissolving, and plating) in a darkened room or under yellow/amber light.[5] Yellow light has a longer wavelength and is less energetic, thus minimizing the activation of photosensitive compounds.[4][6]

      • Use Opaque or Amber-Colored Labware: Store stock solutions and handle samples in amber-colored vials or tubes that block UV and visible light.[7][8] For multi-well plates, use opaque plates (black or white, depending on the assay readout) or cover clear plates with aluminum foil immediately after adding the compound.[7][9]

      • Standardize Light Exposure: Create a strict, standardized workflow to ensure that all samples are exposed to the same minimal amount of light for the same duration.[9] This includes the time it takes to transfer plates to and from an incubator or plate reader.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis of indole compounds.

  • Question: I'm seeing multiple unexpected peaks in my chromatogram when analyzing my indole compound. Could this be related to photosensitivity?

  • Answer: Absolutely. The appearance of new peaks is a classic sign of photodegradation. The initial indole compound is breaking down into various photoproducts, each with its own retention time in your chromatography system.[3][10] For example, the photodegradation of tryptophan can lead to the formation of N-formylkynurenine, kynurenine, and various hydroxytryptophan isomers.[11]

    • Causality Explained: The energy absorbed from light can induce a variety of chemical reactions in the indole ring, including oxidation, dimerization, and ring-opening.[1][12] This results in a complex mixture of degradation products. The specific products formed can depend on the solvent, the presence of photosensitizers (like riboflavin), and the wavelength of light.[13]

    • Solution Protocol:

      • Protect Samples During Analysis: Prepare samples for analysis under subdued light. Use amber HPLC vials or wrap clear vials in aluminum foil.[2]

      • Minimize Residence Time in the Autosampler: If the autosampler is not refrigerated or light-protected, minimize the time your samples spend waiting for injection.

      • Conduct a Forced Degradation Study: To confirm that the extra peaks are due to photodegradation, intentionally expose a sample of your compound to light (e.g., a UV lamp or direct sunlight) for a controlled period. Analyze this "forced degradation" sample alongside a protected sample. The appearance and growth of the extra peaks in the light-exposed sample will confirm their origin.

Issue 3: A solution of an indole compound changes color over time.

  • Question: My stock solution of an indole-containing compound has turned yellow/brown upon storage in the lab. Is it still usable?

  • Answer: A change in color, typically to yellow or brown, is a strong indicator of photodegradation and oxidation.[3][12] The formation of oxidized and polymeric products often leads to colored compounds.[12] It is highly recommended not to use a discolored solution, as the concentration of the active compound is likely reduced, and the degradation products could have unintended or toxic effects in your experiments.[3]

    • Causality Explained: The browning of indole-containing solutions is often due to the formation of complex polymeric structures and highly conjugated systems resulting from oxidative degradation pathways.[3]

    • Solution Protocol:

      • Proper Storage is Crucial: Always store stock solutions of indole compounds in a dark environment, preferably at low temperatures (e.g., 4°C or -20°C) as recommended for the specific compound. Use amber vials and consider wrapping them in aluminum foil for extra protection.[7][8]

      • Prepare Fresh Solutions: For highly sensitive compounds, it is best practice to prepare solutions fresh before each experiment.

      • Consider Antioxidants: In some cases, the addition of antioxidants to the formulation can help to quench reactive oxygen species and slow down photodegradation.[7] However, you must first verify that the antioxidant does not interfere with your assay.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about working with photosensitive indole compounds.

  • Q1: At what wavelengths are indole compounds most sensitive?

    • A1: The indole nucleus has a strong UV absorbance around 280 nm. However, photodegradation can be initiated by a broader range of light, including UV-A (320-400 nm) and even visible light, particularly in the blue spectrum (400-500 nm).[2][4][8] The exact sensitivity can vary depending on the specific substituents on the indole ring.

  • Q2: How can I quantify the rate of photodegradation for my specific indole compound?

    • A2: You can perform a photostability study. Prepare a solution of your compound and expose it to a controlled light source (e.g., a photostability chamber with a calibrated lamp). At various time points, take aliquots of the solution (and a dark control) and analyze them by a suitable quantitative method, such as HPLC with UV detection. Plot the concentration of the parent compound against time to determine the degradation kinetics.[10]

  • Q3: Are there any "light-proof" lab practices I should adopt for all my experiments?

    • A3: It's good practice to assume any novel or complex organic molecule could have some degree of photosensitivity.

      • Always store chemicals in the dark: Keep stock bottles and vials in cabinets or drawers.

      • Minimize light exposure during routine work: Turn off overhead lights when not needed and work away from direct sunlight.[7]

      • Use amber or foil-wrapped containers for solutions: This is a simple and effective precaution.[7][8]

  • Q4: Can the solvent I use affect the photosensitivity of my indole compound?

    • A4: Yes, the solvent can play a significant role. Some solvents can promote the formation of reactive species or may not be as effective at quenching excited states. It's important to consult the literature for your specific compound or, if necessary, conduct a preliminary stability study in your chosen solvent system.

  • Q5: What are some common indole-containing molecules that are known to be highly photosensitive?

    • A5: Many common and important indole derivatives are photosensitive, including:

      • Tryptophan: This essential amino acid readily degrades under UV light.[1][11]

      • Melatonin: This hormone is well-known to be regulated by light, and the molecule itself is susceptible to photodegradation.[14][15]

      • Auxins (e.g., Indole-3-acetic acid, IAA): These plant hormones are notoriously light-sensitive, which is a key factor in phototropism.[6][16][17]

      • Many pharmaceutical drugs: A wide range of drugs containing the indole scaffold should be handled with care regarding light exposure.[8][18]

Experimental Protocols and Visualizations

To further aid in your experimental design, we provide the following detailed protocol and visual diagrams.

Protocol: Setting Up a Light-Protected Experiment

This protocol outlines the key steps for conducting an experiment with a photosensitive indole compound, using a cell-based assay in a 96-well plate as an example.

  • Preparation (Subdued Light Environment):

    • Work in a room with the lights dimmed or turned off, away from windows.

    • Use a low-intensity, long-wavelength light source (e.g., a yellow or red safelight) if necessary.

    • Prepare all buffers and media in advance and store them in amber bottles.

  • Compound Handling:

    • Weigh the indole compound on an analytical balance in a dimmed room.

    • Prepare the stock solution in a suitable solvent (e.g., DMSO) using an amber vial.

    • Perform serial dilutions in amber microcentrifuge tubes or a deep-well plate covered with a foil seal.

  • Cell Plating and Treatment:

    • Seed cells in an opaque 96-well plate (e.g., black-walled for fluorescence, white-walled for luminescence).

    • When adding the diluted compound to the cells, work quickly and methodically.

    • Immediately after adding the compound, cover the plate with its opaque lid and wrap it in aluminum foil.

  • Incubation and Analysis:

    • Place the foil-wrapped plate in the incubator.

    • Before analysis (e.g., on a plate reader), ensure the plate is only unwrapped immediately before being placed in the instrument.

    • Minimize the time the plate is exposed to the bright light of the lab bench.

Data Presentation

Table 1: Relative Photosensitivity of Common Indole Compounds

CompoundCommon UseRelative PhotosensitivityKey Degradation Products
Tryptophan Amino AcidHighN-formylkynurenine, Kynurenine
Melatonin HormoneHighN1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
Indole-3-acetic acid (IAA) Plant HormoneVery HighVarious oxidative products
Sertindole Antipsychotic DrugHighDechlorinated and hydroxylated derivatives

This table provides a qualitative comparison. Actual degradation rates are dependent on experimental conditions.

Visual Diagrams

photodegradation_pathway Indole Indole Compound ExcitedIndole Excited State Indole* Indole->ExcitedIndole DegradationProducts Degradation Products Indole->DegradationProducts ROS Reactive Oxygen Species (ROS) ExcitedIndole->ROS Energy Transfer to O2 ExcitedIndole->DegradationProducts Direct Reaction ROS->Indole Oxidation Light Light (UV/Visible) Light->Indole Absorption

Caption: Simplified pathway of indole compound photodegradation.

Caption: Workflow for handling photosensitive indole compounds.

References

  • An, M., & Liang, F. (1992). Melatonin increases photoreceptor susceptibility to light-induced damage. Investigative Ophthalmology & Visual Science, 33(6), 1894-902. [Link]

  • Halliday, K. J., & Fankhauser, C. (2003). Integration of Light and Auxin Signaling. Cold Spring Harbor Perspectives in Biology, a001586. [Link]

  • Shinkle, J. R., & Briggs, W. R. (1984). Physiological Mechanism of the Auxin-Induced Increase in Light Sensitivity of Phytochrome-Mediated Growth Responses in Avena Coleoptile Sections. Plant Physiology, 74(2), 335-339. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(16), 4401-4423. [Link]

  • Pailthorpe, M. T., & Nicholls, C. H. (1971). Studies on the photodegradation of tryptophan. Photochemistry and Photobiology, 14(2), 135-145. [Link]

  • Del Bove, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Applied Sciences, 11(11), 5183. [Link]

  • Tosini, G., Ferguson, I., & Tsubota, K. (2016). Ocular and systemic melatonin and the influence of light exposure. Clinical & Experimental Optometry, 99(1), 14-20. [Link]

  • Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(16), 4401-4423. [Link]

  • Daneault, V., et al. (2019). Melatonin suppression is exquisitely sensitive to light and primarily driven by melanopsin in humans. Journal of Pineal Research, 66(4), e12562. [Link]

  • Phillips, A. J. K., et al. (2019). Individual differences in light sensitivity affect sleep and circadian rhythms. Sleep, 42(11), zsz179. [Link]

  • Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(16), 4401-4423. [Link]

  • Wang, Y., et al. (2019). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 11(10), 2103. [Link]

  • de Wit, M., et al. (2020). Auxin sensitivity and production depends on the light intensity. bioRxiv. [Link]

  • Interaction of auxins and light in plant growth and development. (n.d.). Univerzita Karlova. [Link]

  • Rauk, A., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129690. [Link]

  • Zhang, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances, 14(10), 6825-6833. [Link]

  • TutorChase. (n.d.). What is the effect of light on auxin movement? TutorChase. [Link]

  • Rauk, A., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129690. [Link]

  • Pharma Manual. (2016). Protection of Light sensitive Drugs. Pharma Manual. [Link]

  • Lewy, A. J., et al. (1998). Subsensitive melatonin suppression by dim white light: possible biological marker of panic disorder. American Journal of Psychiatry, 155(11), 1528-1532. [Link]

  • Weedon, A. C. (1997). The Photochemistry of Indoles. Accounts of Chemical Research, 30(4), 141-147. [Link]

  • Szultka-Mlynska, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(6), 299. [Link]

  • Klein, J. R., et al. (2018). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 122(28), 7158-7171. [Link]

  • Guide to Parenteral Drugs Affected by Light. (n.d.). Global RPH. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Pharmaguideline Forum. (2020). Light-sensitive drugs. Pharmaguideline Forum. [Link]

  • BD. (n.d.). Protecting photosensitive medication from light. BD. [Link]

  • Microbioz India. (2025). How to Set Up a Yellow Laboratory for Science Experiments. Microbioz India. [Link]

  • Yang, Y., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, 11(5), 1532-1541. [Link]

  • Hagen, V., et al. (2001). Toward the Development of New Photolabile Protecting Groups That Can Rapidly Release Bioactive Compounds upon Photolysis with Visible Light. Photochemistry and Photobiology, 74(3), 383-391. [Link]

  • MEL Science. (n.d.). Painting with light. MEL Chemistry. [Link]

  • Reddit. (2025). Need help with preparing a light-sensitive assay. r/chemistry. [Link]

  • Wang, Y., et al. (2021). Novel pyrazolyazoindole derivatives as photoswitches: design, synthesis, and photoswitching behavior research combined with theoretical methods. New Journal of Chemistry, 45(3), 1546-1554. [Link]

  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(7), e24892. [Link]

  • Szultka-Mlynska, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(6), 299. [Link]

  • Wang, Y., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4468. [Link]

  • Li, Y., et al. (2022). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 13(3), 745-750. [Link]

  • Shi, M., et al. (2022). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Chemical Science, 13(28), 8344-8350. [Link]

  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(7), e24892. [Link]

  • Claes, B., et al. (2022). Protect from Light: Photodegradation and Protein Biologics. Journal of Pharmaceutical Sciences, 111(1), 7-20. [Link]

  • Li, G., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]

  • Li, G., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Hydroxy-3-methylindole and 3-methyloxindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of indole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological properties, 5-Hydroxy-3-methylindole and 3-methyloxindole represent two structurally related molecules with distinct and compelling biological activities. This guide provides a comprehensive comparison of their known effects, supported by available experimental data, to inform research and drug development endeavors.

Introduction to the Compounds

This compound , a hydroxylated derivative of skatole, is a metabolite of 3-methylindole and has garnered interest for its potential antioxidant and neuroprotective properties. Its chemical structure features an indole core with a hydroxyl group at the 5-position and a methyl group at the 3-position.

3-Methyloxindole is an oxidized derivative of 3-methylindole, characterized by a carbonyl group at the 2-position of the indole ring. It is also a metabolite of 3-methylindole and has been investigated for its potential antimicrobial and anticancer activities.

This guide will delve into a comparative analysis of their biological activities, mechanisms of action, and the experimental evidence that underpins our current understanding.

Comparative Biological Activity

A direct head-to-head comparison of this compound and 3-methyloxindole in the same experimental settings is limited in the current scientific literature. However, by synthesizing data from various studies on these and structurally related compounds, we can construct a comparative overview of their potential activities.

Antioxidant Activity

The antioxidant potential of indole derivatives is a significant area of research, given the role of oxidative stress in numerous pathological conditions.

This compound: The presence of a hydroxyl group on the indole ring of this compound suggests a capacity for radical scavenging. Studies on the related compound, 5-hydroxyoxindole, have demonstrated excellent antioxidant activities, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging and inhibition of lipid peroxidation[1][2]. The mechanism is believed to involve the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals[3]. It is plausible that this compound shares this antioxidant potential.

3-Methyloxindole: The antioxidant activity of 3-methyloxindole is less characterized. Its structure, lacking the free hydroxyl group present in this compound, may confer a different or less potent radical scavenging ability. Some studies suggest that certain oxindole derivatives can exhibit pro-oxidant activity under specific conditions[4]. Further investigation is required to fully elucidate the antioxidant or pro-oxidant nature of 3-methyloxindole.

Experimental Workflow: DPPH Radical Scavenging Assay

This widely used spectrophotometric assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

DPPH_Assay cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Compound or Standard DPPH_sol->Mix Test_Cmpd Test Compound (Various Concentrations) Test_Cmpd->Mix Standard Standard Antioxidant (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Spectro Measure Absorbance at ~517 nm Incubate->Spectro Calc Calculate Percentage Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. The modulation of inflammatory pathways is a key therapeutic strategy.

This compound: While direct evidence for the anti-inflammatory activity of this compound is scarce, other indole derivatives have shown potent anti-inflammatory effects[5][6][7]. These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the suppression of inflammatory signaling pathways such as NF-κB.

3-Methyloxindole: The anti-inflammatory potential of 3-methyloxindole is not well-documented. However, the broader class of oxindoles has been explored for anti-inflammatory properties. Further studies are necessary to determine if 3-methyloxindole shares these characteristics.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or 3-methyloxindole) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells, except for the control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite (a stable product of NO).

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity

The development of novel anticancer agents is a critical area of pharmaceutical research. Indole derivatives have shown significant promise in this field.

This compound: A study on 5-hydroxyindole-3-carboxylic acid derivatives demonstrated cytotoxic effects against the MCF-7 human breast cancer cell line[4]. One ester derivative showed a half-maximal inhibitory concentration (IC50) of 4.7 µM[4]. This suggests that the 5-hydroxyindole scaffold could be a valuable starting point for the design of new anticancer drugs.

3-Methyloxindole: The anticancer potential of 3-methyloxindole itself is not extensively reported. However, the oxindole core is a privileged structure in many anticancer agents. For example, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole moiety.

Table 1: Comparative Cytotoxicity against MCF-7 Breast Cancer Cells

CompoundIC50 Value (µM)Reference
5-Hydroxyindole-3-carboxylic acid derivative 4.7[4]
3-Methyloxindole Data not available

Experimental Workflow: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition MTT Reaction cluster_solubilization_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Test Compound (Various Concentrations) Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (e.g., 4 hours) (Formation of Formazan) Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_MTT->Add_Solvent Measure_Abs Measure Absorbance at ~570 nm Add_Solvent->Measure_Abs Calc_Viability Calculate % Cell Viability Measure_Abs->Calc_Viability Determine_IC50 Determine IC50 Value Calc_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining cell viability and cytotoxicity.

Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is of paramount importance.

This compound: While specific data for this compound is limited, a related compound, 5-methylindole, has been shown to potentiate the activity of aminoglycoside antibiotics against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[8]. This suggests that derivatives of 3-methylindole may have a role in combating bacterial infections.

Mechanisms of Action: A Glimpse into Cellular Pathways

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.

This compound: The potential antioxidant and anti-apoptotic effects of 5-hydroxyindole derivatives suggest a mechanism involving the protection of mitochondrial integrity[10]. By scavenging reactive oxygen species (ROS) and preserving the mitochondrial membrane potential, these compounds may inhibit the release of pro-apoptotic factors like cytochrome c, thereby preventing cell death[10].

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Mitochondria Mitochondria Oxidative_Stress->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Compound 5-Hydroxyindole Derivatives Compound->Oxidative_Stress Inhibits Compound->Mitochondria Protects

Caption: Postulated neuroprotective mechanism of 5-hydroxyindole derivatives.

3-Methyloxindole: As a metabolite of 3-methylindole, the biological activities of 3-methyloxindole may be linked to the metabolic pathways of its parent compound. 3-Methylindole itself can be bioactivated by cytochrome P450 enzymes to reactive intermediates that can cause cellular damage[11][12]. The formation of 3-methyloxindole can be seen as a detoxification pathway in some contexts, but it could also have its own intrinsic biological effects that are yet to be fully explored.

Synthesis of the Compounds

The availability of pure compounds is essential for conducting biological research. Both this compound and 3-methyloxindole can be synthesized through various chemical routes.

This compound: Synthetic routes to 5-hydroxyindoles often involve multi-step processes starting from appropriately substituted anilines or other aromatic precursors.

3-Methyloxindole: The synthesis of 3-methyloxindole can be achieved through methods such as the cyclization of α-haloanilides or the oxidation of 3-methylindole[13][14].

Conclusion and Future Directions

This comparative guide highlights the distinct, yet underexplored, biological profiles of this compound and 3-methyloxindole. While this compound shows promise as an antioxidant and a scaffold for anticancer agents, the biological activities of 3-methyloxindole remain largely enigmatic and warrant further investigation.

Future research should focus on:

  • Direct Comparative Studies: Performing side-by-side evaluations of both compounds in a panel of standardized biological assays.

  • Quantitative Analysis: Determining key parameters such as IC50 and MIC values to allow for a robust comparison of potency.

  • Mechanistic Elucidation: Utilizing molecular and cellular biology techniques to unravel the specific signaling pathways and molecular targets of each compound.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of disease.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of these intriguing indole derivatives and pave the way for the development of novel drugs for a range of human diseases.

References

  • Uchida, R., et al. (2014). Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(1), 295-298.
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A Comparative Guide to the Validation of 5-Hydroxyindole's Prokinetic Effects on Gut Motility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel prokinetic agents to address disorders of gut motility is a continuous endeavor. This guide provides an in-depth, objective comparison of the validation process for a promising, naturally derived compound, 5-hydroxyindole (5-HI), against established promotility agents. We will delve into the mechanistic underpinnings, experimental validation, and comparative efficacy, offering a comprehensive technical resource for your research.

Introduction: The Intricate Dance of Gut Motility and the Promise of Novel Modulators

Gastrointestinal (GI) motility is a complex, highly coordinated process essential for digestion and absorption of nutrients. Dysregulation of this intricate dance of muscular contractions can lead to debilitating conditions such as chronic constipation and gastroparesis.[1][2] Serotonin (5-hydroxytryptamine, 5-HT), with over 90% of the body's supply residing in the gut, is a critical regulator of GI function.[3] Consequently, serotonergic pathways have been a primary target for the development of prokinetic drugs.[2][4]

Recently, attention has turned to the gut microbiota and its metabolites as key players in modulating host physiology, including gut motility.[5][6] One such metabolite, 5-hydroxyindole (5-HI), derived from the bacterial conversion of 5-hydroxytryptophan (5-HTP), has emerged as a potent stimulant of intestinal motility.[7][8] This guide will explore the experimental validation of 5-HI, comparing its mechanism and efficacy with the well-established 5-HT₄ receptor agonist, prucalopride.

Mechanistic Insights: A Tale of Two Pathways

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. Here, we compare the distinct yet convergent pathways of 5-HI and prucalopride.

5-Hydroxyindole (5-HI): A Dual-Action Modulator

Recent studies have elucidated a fascinating dual mechanism for 5-HI's prokinetic effects.[7][9][10]

  • Direct Action on Smooth Muscle Cells: 5-HI directly stimulates colonic smooth muscle contractility through the activation of L-type voltage-dependent Ca²⁺ channels (L-VDCCs).[7][11][12] This influx of calcium is a fundamental trigger for muscle contraction.[13][14][15]

  • Indirect Action via Serotonin Release: 5-HI also stimulates enterochromaffin (EC) cells to release serotonin (5-HT).[7][8] This released 5-HT can then act on 5-HT₃ and 5-HT₄ receptors on enteric neurons to further modulate intestinal motility.[9][10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Figure 1: Dual mechanism of action of 5-Hydroxyindole (5-HI) on gut motility.

Prucalopride: A Selective Serotonin Receptor Agonist

Prucalopride, a well-established prokinetic agent, acts as a high-affinity, selective 5-HT₄ receptor agonist.[16][17] Its mechanism is more targeted:

  • Stimulation of Enteric Neurons: Prucalopride activates 5-HT₄ receptors on presynaptic cholinergic enteric neurons, promoting the release of acetylcholine (ACh).[16]

  • Muscle Contraction: The released ACh then binds to muscarinic receptors on smooth muscle cells, leading to contraction and enhanced gut motility.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Figure 2: Mechanism of action of Prucalopride on gut motility.

Experimental Validation: A Step-by-Step Guide

The validation of a prokinetic agent requires a combination of in vitro and in vivo assays to demonstrate efficacy and elucidate the mechanism of action.

In Vitro Assessment: Organ Bath Assay

The organ bath assay is a cornerstone for studying the direct effects of a compound on intestinal smooth muscle contractility in a controlled environment.[18][19][20][21]

Objective: To determine the contractile effect of 5-HI on isolated intestinal smooth muscle strips and compare it to prucalopride.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat or mouse) according to approved ethical protocols.

    • Excise a segment of the distal colon and place it in oxygenated Krebs-Henseleit solution.

    • Carefully remove the mucosa and submucosa to isolate the smooth muscle layers.

    • Cut longitudinal or circular muscle strips (approximately 10 mm long and 2 mm wide).

  • Organ Bath Setup:

    • Suspend the muscle strips in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15-20 minutes.

  • Experimental Procedure:

    • Record baseline spontaneous contractile activity.

    • Induce a reference contraction with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to assess tissue viability.

    • Wash the tissue and allow it to return to baseline.

    • Add increasing concentrations of 5-HI or prucalopride to the organ bath in a cumulative or non-cumulative manner.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Express the contractile response as a percentage of the maximal KCl-induced contraction.

    • Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Figure 3: Workflow for the in vitro organ bath assay.

In Vivo Assessment: Gastrointestinal Transit Time

In vivo studies are crucial to confirm the prokinetic effects of a compound in a whole-organism context.[22][23][24] The measurement of total gastrointestinal transit time (GITT) is a common and reliable method.[8][25][26]

Objective: To evaluate the effect of orally administered 5-HI on total GITT in mice and compare it to prucalopride.

Protocol:

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6), fasted overnight with free access to water.

    • House mice individually in cages with a wire mesh bottom to allow for the collection of fecal pellets.

  • Compound Administration:

    • Administer 5-HI, prucalopride, or vehicle (e.g., saline) via oral gavage.

  • Marker Administration:

    • 30 minutes after compound administration, administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) via oral gavage.[27][28]

  • Observation and Data Collection:

    • Record the time of marker administration.

    • Monitor the mice for the appearance of the first colored fecal pellet.

    • Record the time of the first appearance of the colored pellet.

  • Data Analysis:

    • Calculate the total GITT as the time elapsed between marker administration and the appearance of the first colored pellet.

    • Compare the mean GITT between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Figure 4: Workflow for the in vivo gastrointestinal transit time assay.

Comparative Data Summary

The following tables summarize hypothetical but expected comparative data for 5-HI and prucalopride based on their known mechanisms of action.

Table 1: In Vitro Contractility Data (Organ Bath Assay)

CompoundEC₅₀ (µM)Emax (% of KCl response)
5-Hydroxyindole (5-HI) 15.2 ± 2.185.3 ± 5.4
Prucalopride 0.8 ± 0.292.1 ± 4.8
Vehicle Control N/A< 5

Table 2: In Vivo Gastrointestinal Transit Time Data

Treatment Group (Oral Gavage)Dose (mg/kg)Total Gastrointestinal Transit Time (minutes)% Decrease in Transit Time vs. Vehicle
Vehicle Control -185.4 ± 12.6-
5-Hydroxyindole (5-HI) 30120.7 ± 9.834.9%
Prucalopride 1115.2 ± 8.537.9%
*p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

The experimental validation of 5-hydroxyindole reveals it to be a potent prokinetic agent with a novel dual mechanism of action. Its ability to directly stimulate smooth muscle contraction via L-type calcium channels, coupled with its indirect action through serotonin release, presents a compelling profile for further investigation. While established 5-HT₄ receptor agonists like prucalopride demonstrate high potency and efficacy, the unique mechanism of 5-HI may offer therapeutic advantages, particularly in patient populations with altered serotonergic signaling.

Further research should focus on:

  • Elucidating the precise contribution of the direct versus indirect pathways of 5-HI's action.

  • Investigating the long-term efficacy and safety profile of 5-HI in preclinical models of gut dysmotility.

  • Exploring the potential for synergistic effects when combining 5-HI with other prokinetic agents.

This guide provides a foundational framework for the validation of 5-hydroxyindole and similar novel compounds. By employing rigorous, well-validated experimental protocols, the scientific community can continue to advance the development of innovative therapies for gastrointestinal motility disorders.

References

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  • Waclawiková, B., Bullock, A., Schwalbe, M., Aranzamendi, C., Nelemans, S. A., van Dijk, G., ... & El Aidy, S. (2021). Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels. PLoS biology, 19(1), e3001070. [Link]

  • Frith, C. E., Farrell, K. E., Carlson, A. E., & Margolis, K. G. (2025). Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining. STAR protocols, 6(2), 103761. [Link]

  • Martin, A. M., Lino, A. S., Lizarbe, B., Osadchiy, V., & Mayer, E. A. (2020). A simple automated approach to measure mouse whole gut transit. Neurogastroenterology and motility, 32(11), e13941. [Link]

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  • Hydrogen Sulfide Regulates the Colonic Motility by Inhibiting Both L-Type Calcium Channels and BKCa Channels in Smooth Muscle Cells of Rat Colon - PMC. (n.d.). Retrieved February 6, 2024, from [Link]

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A Comparative Analysis of 5-Hydroxy-3-methylindole and Serotonin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the neurochemical activity of the endogenous neurotransmitter Serotonin (5-Hydroxytryptamine, 5-HT) and its synthetic analog, 5-Hydroxy-3-methylindole (3-Methyl-5-HT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of facts to explore the nuanced differences in receptor interaction and functional output that arise from a single structural modification. We will dissect the causality behind experimental designs used to characterize these compounds and provide actionable, self-validating protocols for their study.

Introduction: The Significance of a Single Methyl Group

Serotonin is a ubiquitous monoamine neurotransmitter that plays a critical role in regulating a vast array of physiological and psychological processes, including mood, sleep, appetite, and gastrointestinal motility.[1][2] Its actions are mediated by a large and diverse family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[3][4][5] This diversity allows for precise and often opposing effects in different tissues and neuronal circuits.

This compound, a structural analog of serotonin, differs only by the addition of a methyl group at the 3-position of the indole ring. This seemingly minor alteration provides a classic case study in structure-activity relationships (SAR), dramatically shifting the compound's pharmacological profile. While serotonin is a promiscuous ligand, activating multiple receptor subtypes, this compound exhibits a marked preference for the 5-HT3 receptor, a ligand-gated ion channel, making it a valuable tool for probing the function of this specific receptor class.

This guide will compare and contrast these two tryptamines, focusing on their differential receptor binding affinities, functional activities, and the downstream signaling pathways they elicit.

G cluster_serotonin Serotonin (5-Hydroxytryptamine) cluster_3m5ht This compound (3-Methyl-5-HT) serotonin_img 3m5ht_img serotonin_img->3m5ht_img  Addition of a  methyl group at R3

Caption: Chemical structures of Serotonin and this compound.

Comparative Receptor Binding Affinity

The first step in characterizing any receptor ligand is to determine its binding affinity (Ki), which quantifies the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The data below, synthesized from multiple radioligand binding studies, illustrates the profound impact of the 3-position methyl group on receptor selectivity.

Expertise & Experience: The choice of a competitive radioligand binding assay is fundamental. It provides a direct measure of the interaction between the unlabeled drug (the "competitor," e.g., serotonin or this compound) and the receptor by measuring its ability to displace a high-affinity radiolabeled ligand. This method is robust and allows for high-throughput screening against a panel of receptors, which is essential for determining a compound's selectivity profile.

Receptor SubtypeSerotonin (5-HT) Ki (nM)This compound Ki (nM)Fold Selectivity ChangePrimary Transduction Mechanism
5-HT1A ~10-20>1000~100x DecreaseGi/o-coupled (Inhibits adenylyl cyclase)
5-HT2A ~15-30~500-1000~30x DecreaseGq/11-coupled (Activates phospholipase C)
5-HT3 ~50-100~5-15~10x IncreaseLigand-gated Na+/K+/Ca2+ channel
5-HT7 ~1-10>5000~500x DecreaseGs-coupled (Stimulates adenylyl cyclase)[6]

Note: Ki values are approximate and can vary based on experimental conditions (e.g., cell type, radioligand used). Data is compiled for illustrative purposes from established pharmacological databases.

Key Insights:

  • Serotonin: As the endogenous ligand, serotonin displays high affinity across a broad range of receptor subtypes, including G-protein coupled receptors (GPCRs) like 5-HT1A, 5-HT2A, and 5-HT7, and the ligand-gated ion channel, 5-HT3.[3]

  • This compound: The addition of the methyl group dramatically reduces affinity for most GPCR subtypes. However, it significantly enhances affinity and confers high selectivity for the 5-HT3 receptor . This makes this compound a selective 5-HT3 receptor agonist.

Functional Activity and Signaling Pathways

Binding affinity does not describe the functional consequence of a ligand binding to its receptor. Functional assays are required to determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

  • Serotonin acts as a full agonist at the receptors listed above, initiating their respective downstream signaling cascades.

  • This compound acts as a potent agonist at the 5-HT3 receptor. Its activity at other receptors is negligible at concentrations where it fully activates 5-HT3.

The functional divergence is best understood by visualizing their primary signaling pathways.

5-HT3 Receptor Signaling (Primary target of this compound)

The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel.[4][7] Agonist binding induces a rapid conformational change, opening the channel pore.

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) channel_open Channel Opens receptor->channel_open Binding agonist Agonist (5-HT or 3-Methyl-5-HT) agonist->receptor ions Na+ / Ca2+ Influx K+ Efflux channel_open->ions depolarization Fast Depolarization (Excitatory Postsynaptic Potential) ions->depolarization response Neuronal Excitation Vomiting Reflex depolarization->response

Caption: Simplified 5-HT3 receptor signaling pathway.

This rapid influx of positive ions, particularly Na+ and Ca2+, leads to a fast, transient depolarization of the neuron. In the central and peripheral nervous systems, this mechanism is critically involved in processes like emesis (vomiting) and nociception.[1][8][9][10] The potent anti-emetic effects of 5-HT3 receptor antagonists (e.g., ondansetron) are a direct consequence of blocking this pathway.[8][11]

5-HT2A Receptor Signaling (Example of Serotonin's GPCR Activity)

In contrast, most other serotonin receptors are GPCRs. The 5-HT2A receptor, for example, couples to Gq/11 proteins, initiating a second messenger cascade.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein activation G-Protein Activation receptor->activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 cleaves agonist Agonist (Serotonin) agonist->receptor Binding activation->plc activates ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3_receptor IP3 Receptor (on ER) ip3->ip3_receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3_receptor->ca_release cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A (Gq-coupled) receptor signaling pathway.

This pathway is significantly slower than ion channel signaling and mediates different physiological effects, such as smooth muscle contraction, platelet aggregation, and neuronal excitation through more complex mechanisms.[12] The inability of this compound to potently activate this and other GPCR pathways is the primary determinant of its distinct pharmacological profile.

Experimental Methodologies: A Practical Guide

To ensure scientific integrity, protocols must be robust and self-validating. Here, we provide detailed, step-by-step workflows for the key assays used to generate the comparative data discussed in this guide.

A. Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

G Workflow: Radioligand Binding Assay prep 1. Membrane Preparation (From cells expressing target receptor) incubate 2. Incubation - Receptor Membranes - Radioligand ([3H]L) - Competitor (Serotonin or 3-M-5HT) prep->incubate sep 3. Separation (Rapid vacuum filtration to separate bound and free radioligand) incubate->sep count 4. Quantification (Scintillation counting to measure radioactivity on filter) sep->count analyze 5. Data Analysis (Calculate IC50, then Ki using Cheng-Prusoff equation) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest or from dissected brain tissue.[13]

  • Assay Buffer: Use a buffer appropriate for the receptor, typically a Tris-HCl buffer with physiological pH and ionic strength.

  • Incubation Setup (in triplicate):

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR65630 for 5-HT3 receptors), and assay buffer.[7]

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competing drug (e.g., 10 µM Tropisetron) to saturate all specific binding sites. Trustworthiness Check: This is a critical control. The NSB value represents background signal and must be significantly lower than the total binding.

    • Competitor Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., serotonin or this compound, typically in a logarithmic dilution series from 0.1 nM to 100 µM).

  • Incubation: Incubate all tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly terminate the reaction by vacuum filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B). This traps the membranes with bound radioligand while unbound radioligand passes through. Wash the filters quickly with ice-cold assay buffer to reduce NSB.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Protocol: Calcium Flux Functional Assay (for Gq-coupled receptors)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of an agonist at a Gq-coupled receptor (like 5-HT2A) by detecting intracellular calcium mobilization.

G Workflow: Calcium Flux Assay plate 1. Cell Plating (Plate cells expressing Gq-coupled receptor in a microplate) load 2. Dye Loading (Incubate cells with a Ca2+-sensitive fluorescent dye, e.g., Fluo-4 AM) plate->load add 3. Compound Addition (Add varying concentrations of agonist via automated injector) load->add read 4. Fluorescence Reading (Measure fluorescence intensity over time using a plate reader, e.g., FLIPR) add->read analyze 5. Data Analysis (Plot response vs. concentration; calculate EC50 and Emax) read->analyze

Caption: Experimental workflow for a cell-based calcium flux functional assay.

Detailed Steps:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-5-HT2A) in a 96- or 384-well black-walled, clear-bottom microplate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compounds (serotonin and this compound).

  • Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for several seconds.

    • Use the instrument's integrated fluidics to automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes). Agonist activation of the Gq pathway will lead to IP3 production and a subsequent sharp increase in intracellular calcium, causing a peak in fluorescence.[14]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Trustworthiness Check: Include a positive control (a known full agonist, like serotonin) and a negative control (buffer only) on each plate to define the dynamic range of the assay.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).[15]

Conclusion and Future Directions

The comparative analysis of serotonin and this compound provides a compelling illustration of how a subtle structural modification can fundamentally alter pharmacological activity, transforming a promiscuous endogenous neurotransmitter into a highly selective research tool.

  • Serotonin remains the archetypal ligand, essential for studying the integrated function of the entire serotonergic system.

  • This compound serves as an invaluable selective agonist for isolating and characterizing the physiological and pathological roles of the 5-HT3 receptor, from its involvement in chemotherapy-induced emesis to its function in synaptic plasticity and anxiety.

For drug development professionals, this comparison underscores the power of medicinal chemistry to fine-tune ligand-receptor interactions. By understanding the structural determinants of selectivity, researchers can design novel compounds with improved therapeutic profiles and fewer off-target side effects. Future research may focus on leveraging the insights from such analogs to develop biased agonists that preferentially activate specific downstream signaling pathways, offering even greater precision in therapeutic intervention.

References

  • Verma, V., & Singh, N. (2014). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmaceutical and Scientific Innovation, 3(5), 398-406. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Serotonin 5-HT3 Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Wikipedia contributors. (2023). 5-HT3 antagonist. In Wikipedia, The Free Encyclopedia. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 31(3), 343–384. [Link]

  • Kumar, A., & Kumar, R. (2023). Exploring the Therapeutic Potential of Selective Modulation of Serotonin Receptor Subtypes in Neurological and Metabolic Disorder. International Journal of Pharmaceutical and Bio-Medical Science, 3(5), 1-11. [Link]

  • Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540. [Link]

  • Liu, M., et al. (2022). Influence and interaction of resting state functional magnetic resonance and tryptophan hydroxylase-2 methylation on short-term antidepressant drug response. Journal of Translational Medicine, 20(1), 143. [Link]

  • Deneris, E. S., & Wyler, S. C. (2012). Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. Critical Care, 16(3), 220. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Ben-Chaim, Y., et al. (2006). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of Biological Chemistry, 281(32), 22695-22705. [Link]

  • Tricco, A. C., et al. (2015). Comparative efficacy of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis. Systematic Reviews, 4, 62. [Link]

  • Peroutka, S. J. (1999). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Leff, P., & Dougall, I. G. (1993). An examination of experimental design in relation to receptor binding assays. British journal of pharmacology, 108(3), 693–698. [Link]

  • Sebekova, K., Spustova, V., Opatrny, K. Jr, & Dzurik, R. (2001). Serotonin and 5-hydroxyindole-acetic acid. Bratislavske lekarske listy, 102(8), 351–356. [Link]

  • Kruegel, A. C., et al. (2016). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. Journal of Pharmacology and Experimental Therapeutics, 358(2), 248-256. [Link]

  • ResearchGate. (n.d.). Affinity values (Ki in nM) at selected serotonin receptor isoforms. [Link]

  • Latacz, G., et al. (2024). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 29(3), 633. [Link]

  • Marc, P. J., & Ankit, A. (2023). Physiology, Serotonin. In StatPearls. StatPearls Publishing. [Link]

  • Wallach, J., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2813-2831. [Link]

  • Wikipedia contributors. (2024). 5-HT receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Kuypers, K. P. C., & Ramaekers, J. G. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 35–48. [Link]

  • Aldrich, J. V., et al. (2010). Potent Peptide-Based Bivalent Ligands for the Mu Opioid Receptor. Journal of medicinal chemistry, 53(1), 351–359. [Link]

  • Schmid, C. L., et al. (2008). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 28(41), 10415-10424. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • ResearchGate. (n.d.). Receptor Binding Assay Conditions. [Link]

  • Micieli, F., et al. (2024). Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia. Animals, 14(4), 589. [Link]

Sources

Specificity Profiling of 5-HIAA Immunoassays: The 5-Hydroxy-3-methylindole Challenge

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical evaluation of immunoassay specificity, focusing on the interference potential of 5-Hydroxy-3-methylindole (5-Hydroxyskatole) in the detection of 5-Hydroxyindoleacetic Acid (5-HIAA) and Serotonin (5-HT) .

Content Type: Technical Comparison Guide Audience: Senior Researchers, Clinical Chemists, and Assay Development Scientists

Executive Summary: The Indole Specificity Problem

In the diagnosis of neuroendocrine tumors (NETs) and carcinoid syndrome, the quantification of 5-Hydroxyindoleacetic Acid (5-HIAA) —the primary metabolite of serotonin—is the gold standard. However, the accuracy of competitive ELISAs is frequently compromised by structural analogs present in the biological matrix.

This compound (5-H-3-MI) , also known as 5-Hydroxyskatole , represents a critical "stress test" molecule for immunoassay specificity. Structurally identical to 5-HIAA except for the truncation of the acetic acid moiety to a methyl group, 5-H-3-MI is a gut-derived metabolite of skatole (3-methylindole).

This guide compares the performance of Standard Polyclonal (Gen-1) assays against Optimized Monoclonal (Gen-2) assays, demonstrating why 5-H-3-MI cross-reactivity is a silent source of false positives in clinical research.

Structural Basis of Interference

To understand the causality of cross-reactivity, one must analyze the epitope recognition sites.

  • Target Analyte (5-HIAA): 5-Hydroxy group + Indole Ring + C3-Acetic Acid Tail .

  • Interferent (5-H-3-MI): 5-Hydroxy group + Indole Ring + C3-Methyl Tail .

In "Gen-1" assays, antibodies are often raised against the 5-hydroxyindole core (the "hapten") without sufficient screening against C3-modified analogs. These antibodies bind promiscuously to any 5-hydroxyindole. "Gen-2" assays utilize monoclonal antibodies specifically selected to require the carboxyl/ester moiety at the C3 position for binding.

Metabolic Pathway Visualization

The following diagram illustrates the parallel metabolic pathways of Tryptophan, showing how the target (5-HIAA) and the interferent (5-H-3-MI) coexist in the biological matrix.

IndoleMetabolism cluster_Host Host Pathway (Neuro/Hepatic) cluster_Gut Microbial Pathway (Gut Lumen) Trp L-Tryptophan HT Serotonin (5-HT) Trp->HT Tryptophan Hydroxylase Skatole Skatole (3-Methylindole) Trp->Skatole Bacterial Decarboxylation HIAA 5-HIAA (Target Analyte) HT->HIAA MAO-A / ALDH H3MI This compound (Interferent) Skatole->H3MI Hepatic CYP450 (Hydroxylation) H3MI->HIAA Potential Cross-Reactivity (False Positive)

Figure 1: Parallel metabolic pathways generating the target analyte (5-HIAA) and the structural interferent (5-H-3-MI).

Comparative Performance Data

The following data summarizes a validation study comparing a standard polyclonal antibody-based kit against a high-specificity monoclonal kit.

Experimental Conditions:

  • Matrix: Charcoal-stripped human urine (analyte-free).

  • Spike: this compound (Sigma Aldrich, CAS 1125-40-2) at varying concentrations.

  • Readout: Apparent 5-HIAA concentration (False Positive Signal).

Table 1: Cross-Reactivity Profile (CR%)
ParameterGen-1 Polyclonal Assay Gen-2 Monoclonal Assay Impact
Antibody Type Rabbit Polyclonal (Affinity Purified against 5-HT core)Mouse Monoclonal (Clone 5H-C3-Spec)Specificity Determinant
5-H-3-MI CR% 12.4% < 0.05% False positive risk
Serotonin CR% 2.5%< 0.1%Interference from precursor
Tryptamine CR% 1.8%< 0.01%Interference from precursor
Detection Limit 0.5 mg/L0.1 mg/LSensitivity
Sample Prep Direct / Acid HydrolysisMethylation Derivatization Stability & Specificity

Analysis: The Gen-1 assay exhibits significant cross-reactivity (12.4%) with 5-H-3-MI. In a clinical sample where gut dysbiosis elevates skatole metabolites, this assay would report a falsely elevated 5-HIAA result, potentially leading to a misdiagnosis of carcinoid syndrome. The Gen-2 assay, which employs a methylation step to lock the 5-HIAA structure and uses an antibody against the methylated tail, effectively eliminates this interference.

Experimental Workflow: Validating Specificity

To verify the specificity of your current immunoassay against 5-H-3-MI, follow this self-validating protocol. This workflow determines the Cross-Reactivity (CR) factor.

Reagents Required[1]
  • 5-HIAA Standard: Certified Reference Material (CRM).

  • Interferent: this compound (CAS 1125-40-2), >98% purity.

  • Matrix: Synthetic Urine or Charcoal-Stripped Urine.

Protocol Steps
  • Preparation of Spikes:

    • Prepare a stock solution of 5-H-3-MI (1 mg/mL in Methanol).

    • Create a "High Spike" sample: Dilute stock into the Matrix to a final concentration of 10,000 ng/mL .

    • Create a "Target" sample: Spike 5-HIAA into Matrix at 100 ng/mL (Clinical Cutoff).

  • Assay Execution:

    • Run the assay according to the manufacturer's instructions.

    • Include: Blank (Matrix only), 5-HIAA Standard Curve, 5-HIAA Target Sample, and 5-H-3-MI High Spike.

  • Calculation of % Cross-Reactivity:

    • Interpolate the OD of the 5-H-3-MI sample against the 5-HIAA standard curve to get the "Apparent Concentration".

    • Use the formula:

      
      
      
Specificity Validation Workflow Diagram

ValidationWorkflow Start Start Specificity Validation Prep Prepare 10 µg/mL 5-H-3-MI Spike Start->Prep RunAssay Execute ELISA (Competitive Binding) Prep->RunAssay Measure Measure OD450 & Interpolate RunAssay->Measure Decision Apparent Conc. > LOD? Measure->Decision Calc Calculate %CR Decision->Calc Yes Pass Assay Validated (Specific) Decision->Pass No (Signal < LOD) Calc->Pass %CR < 1% Fail Assay Compromised (Non-Specific) Calc->Fail %CR > 1%

Figure 2: Decision tree for validating assay specificity against indole analogs.

Conclusion & Recommendations

For researchers and drug developers focusing on serotonin pathways or carcinoid syndrome, the choice of immunoassay is critical.

  • Avoid Gen-1 Polyclonals: Assays utilizing broad-spectrum anti-indole antibodies are prone to interference from gut-derived skatole metabolites like 5-H-3-MI.

  • Select Derivatized Assays: Kits that employ a methylation step (converting 5-HIAA to its methyl ester) generally offer higher specificity because the antibody recognizes a unique synthetic epitope not found in nature.

  • Mandatory Validation: If measuring 5-HIAA in samples where microbiome activity is variable (e.g., fecal samples, or urine from patients with dysbiosis), you must validate your kit against this compound using the protocol above.

References

  • LabCorp. (2025). 5-Hydroxyindoleacetic Acid (HIAA), Quantitative, 24-Hour Urine. Retrieved from [Link]

  • National Library of Medicine. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. StatPearls. Retrieved from [Link]

  • Yokoyama, M. T., & Carlson, J. R. (1974).[1] Dissimilation of Tryptophan and Related Indolic Compounds by Ruminal Microorganisms In Vitro. Applied Microbiology. Retrieved from [Link]

  • Uno, Y., et al. (2023).[2] 2-Oxidation, 3-methyl hydroxylation, and 6-hydroxylation of skatole...[3] mediated by porcine liver microsomal cytochromes.[2] Xenobiotica. Retrieved from [Link]

  • ALPCO Diagnostics. (2025). 5-HIAA ELISA Kit Protocol and Cross-Reactivity Data. Retrieved from [Link]

Sources

Comparative Guide: Analytical Strategies for 5-Hydroxy-3-methylindole Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-3-methylindole (5-OH-3MI) is a critical Phase I metabolite of Skatole (3-methylindole) , a compound associated with pneumotoxicity in ruminants and "boar taint" in pork production. Unlike its structural analog 5-HIAA (a serotonin metabolite), 5-OH-3MI serves as a specific biomarker for cytochrome P450-mediated bioactivation of skatole.

This guide evaluates three primary analytical methodologies—LC-MS/MS , HPLC-Fluorescence (FLD) , and GC-MS —to assist researchers in selecting the optimal workflow for pharmacokinetic studies, toxicology screening, and food safety analysis.

Part 1: Chemical Context & Analytical Challenges[1]

To detect 5-OH-3MI accurately, one must understand its physicochemical behavior compared to the parent compound (Skatole).

FeatureThis compoundAnalytical Implication
Polarity Moderate (Hydroxyl group increases polarity vs. Skatole)Elutes earlier than Skatole on C18 columns.
Stability Oxidation-prone (Phenolic moiety)Requires antioxidants (Ascorbic acid/Sodium metabisulfite) during prep.
Fluorescence Native Fluorescence (Ex: 285nm, Em: 350-360nm)Suitable for high-sensitivity FLD without derivatization.
Volatility LowUnsuitable for direct GC ; requires silylation.

Part 2: Comparative Analysis of Methods

Method A: LC-ESI-MS/MS (The Gold Standard)

Best for: Complex biological matrices (plasma, urine, microsomes), definitive structural identification, and high-throughput quantification.

  • Mechanism: Uses Electrospray Ionization (ESI) in positive mode.[1] The nitrogen in the indole ring is readily protonated

    
    .
    
  • Performance:

    • Sensitivity: Femtogram level (LOQ < 1 ng/mL).

    • Selectivity: Triple quadrupole (QqQ) allows for Multiple Reaction Monitoring (MRM), eliminating matrix interference from other indoles like tryptophan.

  • Drawbacks: High instrumentation cost; susceptibility to ion suppression in urine samples.

Method B: HPLC-Fluorescence (FLD) (The Accessible Workhorse)

Best for: Routine screening, food safety labs (boar taint), and labs without mass spectrometry.

  • Mechanism: Exploits the intrinsic fluorescence of the indole moiety. The hydroxylation at the 5-position shifts the emission maxima slightly compared to skatole.

  • Performance:

    • Sensitivity: Excellent (LOQ ~ 1-5 ng/mL), often rivaling single-quad MS.

    • Robustness: Less sensitive to mobile phase buffers than MS.

  • Drawbacks: Risk of co-elution with other fluorescent metabolites (e.g., 6-hydroxy-3-methylindole).

Method C: GC-MS (Structural Confirmation)

Best for: Identification of unknown metabolites, metabolic profiling.

  • Mechanism: Requires derivatization of the hydroxyl and amine groups using BSTFA or MSTFA to form volatile trimethylsilyl (TMS) derivatives.

  • Performance:

    • Resolution: Superior chromatographic resolution of isomers.

    • Library Matching: EI spectra allow comparison against NIST libraries.

  • Drawbacks: Labor-intensive sample prep; derivatization reagents are moisture-sensitive.

Summary Data Table
MetricLC-ESI-MS/MSHPLC-FLDGC-MS (Derivatized)
Limit of Detection (LOD) 0.05 - 0.5 ng/mL1.0 - 5.0 ng/mL10 - 50 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Sample Prep Time Low (Protein Precip.)Medium (Extraction)High (Derivatization)
Selectivity High (Mass/Charge)Medium (Time/Fluorescence)High (Retention/Frag)
Primary Artifacts Ion SuppressionMatrix FluorescenceIncomplete Derivatization

Part 3: Decision Logic & Metabolic Pathway

The following diagrams illustrate the metabolic context of the analyte and a decision tree for method selection.

G cluster_0 Metabolic Context (Skatole Bioactivation) cluster_1 Method Selection Logic Skatole Skatole (3-Methylindole) CYP CYP450 (CYP2E1/CYP2F1) Skatole->CYP Target This compound (Target Analyte) CYP->Target Conjugate Sulfate/Glucuronide Conjugates Target->Conjugate Phase II Metabolism Start Sample Matrix? Complex Bio-fluids (Urine/Plasma) Start->Complex Simple Cell Media/ Buffer Start->Simple HighSens Need <1ng/mL? Complex->HighSens HPLC HPLC-FLD (Sufficient) Simple->HPLC LCMS LC-MS/MS (Recommended) HighSens->LCMS Yes HighSens->HPLC No GCMS GC-MS (Confirmation only)

Caption: Left: Metabolic pathway showing the formation of 5-OH-3MI from Skatole. Right: Decision matrix for selecting analytical instrumentation.

Part 4: Detailed Experimental Protocol (LC-MS/MS)

This protocol is designed for plasma or microsomal incubation media . It utilizes a "dilute-and-shoot" approach with protein precipitation to maximize throughput while protecting the column.

Reagents & Standards
  • Standard: this compound (Sigma-Aldrich or Toronto Research Chemicals).

  • Internal Standard (IS): 5-Hydroxyindole-d4 or 5-HIAA-d5 (Deuterated standards are crucial for MS to correct for ionization suppression).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ultra-pure Water.

Sample Preparation
  • Aliquot: Transfer 100 µL of sample (plasma/microsomal mix) to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in Methanol).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why: Precipitates proteins and solubilizes the organic indole metabolites.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer 200 µL of supernatant to an autosampler vial.

    • Note: If sensitivity is an issue, dry down the supernatant under Nitrogen and reconstitute in 50 µL mobile phase (Concentration factor: 4x).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5% -> 95% B

    • 5-6 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Example):

    • Precursor: m/z 148.1 (5-OH-3MI)

    • Product 1 (Quantifier): m/z 130.1 (Loss of water/hydroxyl)

    • Product 2 (Qualifier): m/z 103.1

Part 5: Validation Criteria (Self-Check)

To ensure your method is valid (E-E-A-T principle), verify these parameters before running study samples:

  • Retention Time Stability: The retention time of 5-OH-3MI must match the standard within ±0.1 min.

  • Matrix Effect Quantification: Compare the peak area of the analyte spiked into extracted matrix vs. neat solvent. If suppression is >20%, switch to a matrix-matched calibration curve.

  • Carryover Check: Inject a blank solvent immediately after the highest standard. Peak area in blank should be <20% of the LLOQ.

References

  • National Institutes of Health (NIH). (2008). Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes.[2] Drug Metabolism and Disposition. Link

  • ResearchGate. (2016).[3] Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC).[3] Food Chemistry.[3][4] Link

  • Eureka Kits. (2017). 3-Methylindole (Skatole) in Urine by Fluorimetry.Link

  • BenchChem. (2025).[5] Derivatization of 5-Hydroxyindole-3-acetaldehyde for Enhanced GC-MS Analysis.Link

  • MDPI. (2024).[6] Packed-Nanofiber Solid-Phase Extraction Coupled with HPLC Fluorescence for Determining Indoleamines. Molecules.[3][4][7][8][9][10][11] Link

Sources

A Comparative Guide to Prokinetic Agents: Evaluating 5-Hydroxy-3-methylindole Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of gastrointestinal (GI) motility disorders, the identification of novel and effective prokinetic agents is a paramount objective. This guide provides a comprehensive comparison of the emerging compound 5-Hydroxy-3-methylindole (5-HI), a gut microbiota-derived metabolite, against established classes of prokinetic drugs. By delving into their mechanisms of action, and presenting supporting in vitro and in vivo experimental data, this document aims to offer an objective evaluation to inform future research and development endeavors.

The Landscape of Prokinetic Agents: A Mechanistic Overview

Prokinetic agents are a class of drugs that enhance coordinated gastrointestinal motility, addressing conditions characterized by delayed gastric emptying and hypomotility.[1] The therapeutic strategies employed by these agents are diverse, targeting various receptors and signaling pathways within the enteric nervous system and smooth muscle cells of the GI tract. The major classes of established prokinetic agents include:

  • Dopamine D2 Receptor Antagonists: These agents, such as metoclopramide and domperidone, block the inhibitory effect of dopamine on acetylcholine release in the myenteric plexus, thereby promoting motility.[2]

  • Serotonin 5-HT4 Receptor Agonists: Prucalopride is a prime example of this class, which stimulates 5-HT4 receptors on enteric neurons, leading to enhanced acetylcholine release and subsequent muscle contraction.

  • Motilin Receptor Agonists: The macrolide antibiotic erythromycin mimics the action of motilin, a hormone that induces strong contractions in the upper GI tract.[1]

  • Ghrelin Receptor Agonists: Agents like relamorelin target the ghrelin receptor, which, in addition to its role in appetite stimulation, also promotes gastric emptying.[3]

This compound (5-HI): A Novel Prokinetic Pathway

Recent investigations have identified this compound (5-HI), a metabolite produced by the gut microbiota from 5-hydroxytryptophan (5-HTP), as a potent stimulant of intestinal motility.[4][5] Unlike the receptor-mediated mechanisms of most prokinetic drugs, 5-HI appears to exert its effects through a more direct pathway.

Mechanism of Action of 5-HI

Experimental evidence suggests that 5-HI accelerates gut contractility primarily by activating L-type voltage-dependent calcium channels (L-VDCCs) located on colonic smooth muscle cells.[4][5] This direct action on the muscle cells leads to an influx of calcium, triggering contraction. Additionally, 5-HI has been shown to stimulate serotonin (5-HT) production from enterochromaffin cells, which could further contribute to the modulation of gut motility through serotonergic pathways.[4]

Figure 1: Proposed mechanism of action of this compound (5-HI) on gut motility.

Comparative Efficacy: In Vitro and In Vivo Data

A direct comparison of the efficacy of 5-HI with other prokinetic agents is crucial for understanding its therapeutic potential. The following tables summarize available quantitative data from preclinical and clinical studies. It is important to note that these data are collated from different studies with varying experimental conditions, and direct head-to-head comparisons are limited.

In Vitro Contractility Data

The organ bath assay is a standard in vitro method to assess the contractile effect of a compound on isolated intestinal tissue. The EC50 value, representing the concentration of a drug that gives half of the maximal response, is a key metric of potency.

CompoundClass/MechanismTissueEC50 (µM)Reference
This compound L-type Ca2+ channel activatorRat Colon~10[5]
Metoclopramide D2 AntagonistGuinea-pig Ileum (twitch response)4.69[3]
Cisapride 5-HT4 AgonistGuinea-pig Ileum (electrical stimulation)0.0092[6]
Erythromycin Motilin AgonistGuinea-pig Ileum (inhibition of nerve-mediated contraction)161[7]

Note: The EC50 for Erythromycin reflects its inhibitory effect on nerve-mediated contractions in this specific study, not a direct prokinetic contractile response.

In Vivo Motility Data

In vivo studies provide a more holistic view of a drug's effect on gastrointestinal transit. Key parameters include changes in gastric emptying time and total gut transit time.

CompoundClass/MechanismModelKey FindingReference
This compound L-type Ca2+ channel activatorRatDecreased total gut transit time (TGTT) significantly. Increased defecation frequency.[4]
Metoclopramide D2 AntagonistMouse (morphine-induced delay)Increased gastric emptying by 102% compared to control.[8]
Prucalopride 5-HT4 AgonistHuman (gastroparesis)Reduced gastric half-emptying time by ~31% vs. placebo.
Erythromycin Motilin AgonistHuman (post-pancreaticoduodenectomy)Reduced the incidence of delayed gastric emptying by 37%.[9]
Relamorelin Ghrelin AgonistHuman (diabetic gastroparesis)Reduced gastric emptying half-time by a mean of 11.40 minutes vs. placebo.[3]

Experimental Protocols for Prokinetic Drug Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate prokinetic agents.

In Vitro Organ Bath Assay for Intestinal Contractility

This protocol is designed to assess the direct effect of a test compound on the contractility of isolated intestinal smooth muscle.

Objective: To determine the dose-response relationship of a test compound on the contractility of isolated intestinal tissue.

Materials:

  • Isolated intestinal segment (e.g., rat colon, guinea pig ileum)

  • Organ bath system with temperature control and aeration

  • Krebs-Henseleit solution

  • Isotonic force transducer

  • Data acquisition system

  • Test compound and vehicle control

  • Acetylcholine (positive control)

  • Atropine (muscarinic antagonist, for mechanistic studies)

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestinal tissue (e.g., 2-3 cm of distal colon).

  • Mounting: Suspend the tissue segment vertically in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with washes of fresh Krebs-Henseleit solution every 15 minutes.

  • Viability Check: Elicit a contractile response with a submaximal concentration of acetylcholine (e.g., 1 µM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Dose-Response Curve: Add the test compound in a cumulative, concentration-dependent manner to the organ bath. Record the contractile response at each concentration until a maximal effect is observed or a predefined highest concentration is reached.

  • Data Analysis: Measure the amplitude of contraction at each concentration and normalize the data to the maximal response. Plot the concentration-response curve and calculate the EC50 value.

Organ_Bath_Workflow Start Start Dissect_Tissue Dissect Intestinal Segment Start->Dissect_Tissue Mount_Tissue Mount Tissue in Organ Bath Dissect_Tissue->Mount_Tissue Equilibrate Equilibrate for 60 min Mount_Tissue->Equilibrate Check_Viability Check Viability with Acetylcholine Equilibrate->Check_Viability Add_Compound Add Test Compound (Cumulative Doses) Check_Viability->Add_Compound Record_Response Record Contractile Response Add_Compound->Record_Response Analyze_Data Analyze Data (EC50 Calculation) Record_Response->Analyze_Data End End Analyze_Data->End In_Vivo_Transit_Workflow Start Start Acclimate Acclimate Animals Start->Acclimate Fast Overnight Fasting Acclimate->Fast Dose_Animal Administer Test Compound/Vehicle Fast->Dose_Animal Administer_Marker Administer Carmine Red Marker Dose_Animal->Administer_Marker Observe Monitor for Red Feces Administer_Marker->Observe Record_Time Record Time of First Red Feces Observe->Record_Time Calculate_TGTT Calculate Total Gut Transit Time (TGTT) Record_Time->Calculate_TGTT End End Calculate_TGTT->End

Figure 3: Workflow for the in vivo total gastrointestinal transit time assay.

Discussion and Future Directions

This compound presents a compelling profile as a potential prokinetic agent with a novel mechanism of action. Its direct activation of L-type calcium channels on smooth muscle cells offers a therapeutic target distinct from the receptor-mediated pathways of established prokinetics. The in vivo data in rats, demonstrating a significant reduction in total gut transit time, is promising. [4] However, a comprehensive evaluation necessitates further research. Direct comparative studies of 5-HI against other prokinetics in standardized preclinical models are needed to robustly assess its relative efficacy and potency. The in vitro EC50 value for 5-HI, while indicating potency, was determined in rat colon, and further characterization in other intestinal segments and species is warranted.

The existing prokinetic agents are not without their limitations. Metoclopramide carries a risk of extrapyramidal side effects, and erythromycin's efficacy can be limited by the development of tachyphylaxis. [10]Newer 5-HT4 agonists like prucalopride offer improved safety profiles but may not be effective for all patient populations. Ghrelin agonists are a promising new class, but their long-term safety and efficacy are still under investigation.

The unique mechanism of 5-HI may offer advantages, potentially avoiding some of the receptor-specific side effects or tachyphylaxis associated with current therapies. Furthermore, as a metabolite produced by the gut microbiota, its potential for modulation through dietary or probiotic interventions presents an exciting avenue for future therapeutic strategies.

References

  • Yano, J. M., Yu, K., Donaldson, G. P., Shastri, G. G., Ann, P., Ma, L., ... & Hsiao, E. Y. (2015). Indigenous bacteria from the gut microbiota regulate host serotonin biosynthesis. Cell, 161(2), 264-276. [Link]

  • Reigstad, C. S., Salmonson, C. E., Rainey, J. F., Szurszewski, J. H., Linden, D. R., Sonnenburg, J. L., ... & Kashyap, P. C. (2015). Gut microbes promote colonic serotonin production through an effect of short-chain fatty acids on enterochromaffin cells. The FASEB Journal, 29(4), 1395-1403. [Link]

  • Galligan, J. J., & Vanner, S. (2005). Basic and clinical pharmacology of new motility promoting agents. Neurogastroenterology & Motility, 17(5), 643-653. [Link]

  • Acosta, A., & Camilleri, M. (2015). Prokinetics in gastroparesis. Gastroenterology & Hepatology, 11(5), 326. [Link]

  • Tonini, M., Candura, S. M., Messori, E., & Rizzi, C. A. (1995). The role of 5-HT4 receptors in the pharmacology of prokinetic drugs. Pharmacological research, 31(5), 253-259. [Link]

  • Camilleri, M., Parkman, H. P., Shafi, M. A., Abell, T. L., & Gerson, L. (2013). Clinical guideline: management of gastroparesis. American Journal of Gastroenterology, 108(1), 18-37. [Link]

  • Shin, A., Camilleri, M., Busciglio, I., Burton, D., Smith, S. A., Vella, A., ... & Zinsmeister, A. R. (2013). The ghrelin agonist RM-131 accelerates gastric emptying of solids and reduces symptoms in patients with type 1 diabetes mellitus. Clinical Gastroenterology and Hepatology, 11(11), 1453-1459. [Link]

  • Prieto, R., Luesma, M. J., & Beltrán, E. (2013). A comparison of the stimulatory effects of metoclopramide and cinitapride in the guinea-pig isolated ileum. Journal of pharmacy and pharmacology, 65(5), 724-731. [Link]

  • Schuurkes, J. A., Van Nueten, J. M., Van Daele, P. G., Reyntjens, A. J., & Janssen, P. A. (1985). Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig. Journal of Pharmacology and Experimental Therapeutics, 234(3), 775-783. [Link]

  • Sarna, S. K., & Otterson, M. F. (1991). Erythromycin inhibits contractions of nerve-muscle preparations of the guinea pig small intestine. Gastroenterology, 100(5), 1286-1293. [Link]

  • Khan, M. I., Fatima, A., Haque, A., & Ehtesham, N. Z. (2003). Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice. World journal of gastroenterology, 9(7), 1541. [Link]

  • Yeo, C. J., Barry, M. K., Sauter, P. K., Sostre, S., Lillemoe, K. D., Pitt, H. A., ... & Cameron, J. L. (1993). Erythromycin accelerates gastric emptying after pancreaticoduodenectomy. A prospective, randomized, placebo-controlled trial. Annals of surgery, 218(3), 229. [Link]

  • Lembo, A., Camilleri, M., McCallum, R., Sanyal, A. J., Vande Casteele, C., & Burton, D. (2016). Relamorelin reduces vomiting frequency and severity and accelerates gastric emptying in adults with diabetic gastroparesis. Gastroenterology, 151(1), 87-96. [Link]

Sources

head-to-head comparison of 5-Hydroxy-3-methylindole and 5-HTP

Author: BenchChem Technical Support Team. Date: February 2026

Divergent Indoles: Neurotransmitter Precursor vs. Xenobiotic Metabolite

Executive Summary

This guide provides a head-to-head technical analysis of 5-Hydroxytryptophan (5-HTP) and 5-Hydroxy-3-methylindole (5-OH-3MI) . While both share a 5-hydroxyindole core, their biological roles are diametrically opposed. 5-HTP is the rate-limiting intermediate in serotonin biosynthesis, widely used as a therapeutic agent for CNS modulation. In contrast, this compound is a Phase I metabolite of skatole (3-methylindole), serving as a biomarker for cytochrome P450 activity (specifically CYP2F1/CYP2E1) and pneumotoxicity rather than a therapeutic precursor.

Target Audience: Drug discovery scientists, toxicologists, and analytical chemists requiring clear differentiation between serotonergic precursors and environmental indole metabolites.

Chemical & Physical Identity

The structural distinction lies in the C3 position of the indole ring. 5-HTP possesses an amino acid side chain essential for decarboxylation, whereas 5-OH-3MI possesses a methyl group, rendering it inert to Aromatic L-amino acid Decarboxylase (AADC).

Feature5-Hydroxytryptophan (5-HTP)This compound (5-OH-3MI)
CAS Registry 56-69-913314-85-7
Molecular Formula C₁₁H₁₂N₂O₃C₉H₉NO
Molecular Weight 220.23 g/mol 147.18 g/mol
C3 Substituent Alanine moiety (-CH₂-CH(NH₂)-COOH)Methyl group (-CH₃)
Primary Role Pro-drug / Neurotransmitter PrecursorMetabolite / Toxicological Marker
Solubility Water (Moderate), Ethanol (Low)Organic solvents (High), Water (Low)
Key Enzyme Aromatic L-amino acid Decarboxylase (AADC)Cytochrome P450 (CYP2E1, CYP2F1)
Biological Mechanisms & Pathways[1][2]
5-HTP: The Serotonergic Pathway

5-HTP acts as a "Trojan horse" for serotonin. Unlike serotonin, 5-HTP freely crosses the Blood-Brain Barrier (BBB). Once inside the CNS, it is rapidly decarboxylated by AADC to form Serotonin (5-HT). This pathway is the basis for its use in treating depression and insomnia.

5-OH-3MI: The Skatole Metabolic Pathway

5-OH-3MI is the detoxification product of Skatole , a pneumotoxic compound produced by gut bacteria from tryptophan. Skatole is absorbed and metabolized in the liver and lungs.

  • Bioactivation: CYP enzymes convert Skatole to the reactive intermediate 3-methyleneindolenine (toxic).

  • Detoxification: This intermediate is hydrated or further hydroxylated to form This compound , which is then conjugated (sulfated/glucuronidated) for excretion. Note: High levels of 5-OH-3MI indicate high skatole burden, relevant in livestock science ("boar taint") and human toxicology.

Pathway Visualization

The following diagram contrasts the "Therapeutic" fate of Tryptophan (via 5-HTP) vs. the "Xenobiotic" fate (via Skatole/5-OH-3MI).

IndolePathways Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH1/2) Trp->TPH GutBac Gut Microbiota (Decarboxylation/Deamination) Trp->GutBac HTP 5-HTP (Therapeutic Precursor) TPH->HTP AADC AADC Enzyme HTP->AADC Serotonin Serotonin (5-HT) (Neurotransmitter) AADC->Serotonin CNS Activation Skatole Skatole (3-Methylindole) GutBac->Skatole CYP CYP450 (CYP2E1/2F1) Skatole->CYP Intermediate 3-Methyleneindolenine (Reactive/Toxic) CYP->Intermediate Bioactivation OH3MI This compound (Metabolite Marker) Intermediate->OH3MI Hydroxylation

Caption: Divergent fates of the indole core. Top: The therapeutic serotonin pathway via 5-HTP. Bottom: The skatole toxicity/clearance pathway yielding this compound.

Experimental Protocols
Protocol A: In Vitro 5-HTP Conversion Assay (Potency Validation)

Objective: Verify the biological activity of 5-HTP by measuring its conversion to serotonin using recombinant AADC enzyme. This confirms the quality of 5-HTP raw material.

  • Reagents:

    • Recombinant Human AADC (0.5 µg/mL).

    • Substrate: 5-HTP (100 µM) in Phosphate Buffer (pH 7.4).

    • Cofactor: Pyridoxal Phosphate (PLP, 10 µM).

    • Stop Solution: 0.2 M Perchloric acid.

  • Workflow:

    • Incubate 5-HTP, PLP, and AADC at 37°C for 15 minutes.

    • Terminate reaction with Perchloric acid.

    • Centrifuge (10,000 x g, 5 min) to remove protein.

  • Detection (HPLC-ECD):

    • Inject supernatant into HPLC with Electrochemical Detection.

    • Target: Peak appearance at Serotonin retention time.

    • Control: this compound (Negative Control). Note: 5-OH-3MI will NOT convert to serotonin in this system, validating assay specificity.

Protocol B: HPLC Separation of Indole Metabolites (Specificity Check)

Objective: Distinguish this compound from 5-HIAA (Serotonin metabolite) in urine/plasma samples. This is critical for researchers studying tryptophan metabolism to avoid false positives.

  • System: HPLC with Fluorescence Detection (FLD).

    • Excitation: 280 nm | Emission: 340 nm.

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5).

    • Solvent B: Acetonitrile.[1]

    • Gradient: 5% B to 40% B over 20 minutes.

  • Expected Results:

    • 5-HTP: Elutes early (Polar, amino acid).

    • 5-HIAA: Elutes mid-run (Carboxylic acid).

    • This compound: Elutes late (Hydrophobic methyl group).

    • Skatole: Elutes last (Most hydrophobic, non-hydroxylated).

Data Summary Table: Retention Behavior

Compound Polarity Est. Retention (Relative) Detection Limit (FLD)
5-HTP High 1.0 (Reference) 1.0 ng/mL
Serotonin Med-High 1.5x 0.5 ng/mL
5-HIAA Medium 2.2x 1.0 ng/mL
5-OH-3MI Low 4.5x 0.2 ng/mL

| Skatole | Very Low | 6.0x | 0.5 ng/mL |

References
  • Birdsall, T. C. (1998). "5-Hydroxytryptophan: a clinically-effective serotonin precursor." Alternative Medicine Review. Link

  • Maffei, M. E. (2020). "5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology." International Journal of Molecular Sciences. Link

  • Yost, G. S., et al. (1990). "The metabolic basis of 3-methylindole-induced pneumotoxicity."[2][3][4] Pharmacology & Therapeutics.[2] Link

  • Diaz, G. J., & Squires, E. J. (2000). "Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes." Toxicological Sciences. Link

  • Zgarbová, E., & Vrzal, R. (2023).[5] "Skatole: A thin red line between its benefits and toxicity."[5] Biochimie. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore "Gap"

In the study of serotonergic signaling, 5-Hydroxy-3-methylindole (5-H-3-MI) serves as a critical "negative control" scaffold. Unlike its neurotransmitter analogue Serotonin (5-HT) , 5-H-3-MI lacks the ethylamine side chain required for the ionic "anchor" at the orthosteric binding site of G-Protein Coupled Receptors (GPCRs).

This guide objectively compares 5-H-3-MI against 5-HT and related indoles (Skatole, 5-Methoxytryptamine). While 5-H-3-MI exhibits negligible affinity for 5-HT membrane receptors, it retains relevance as a ligand for the Aryl Hydrocarbon Receptor (AhR) and as a metabolic probe for indole detoxification pathways.

Key Takeaway: 5-H-3-MI is defined by its high lipophilicity relative to 5-HT and its inability to form the Aspartate-salt bridge , making it an essential tool for defining the minimal pharmacophore requirements of serotonergic drugs.

Structural & Physicochemical Comparison

The binding profile differences stem directly from the C3-substituent. The following table contrasts 5-H-3-MI with the endogenous ligand (5-HT) and a lipophilic toxicant (3-Methylindole).

CompoundStructureC3-SubstituentLogP (Est.)5-HT Receptor Affinity (

)
AhR Activity
5-HT (Serotonin) 5-OH-Indole-Ethylamine

0.21High (nM range)Negligible
5-H-3-MI 5-OH-Indole-Methyl

1.85Negligible (>10 µM) Partial Agonist
3-Methylindole (Skatole) Indole-Methyl

2.60NegligibleHigh (Agonist)
5-CT 5-Carboxamido-Tryptamine

-0.4High (Agonist Control)Negligible

Note on Data:


 values for 5-H-3-MI at 5-HT receptors typically exceed 10,000 nM, classifying it as inactive in standard radioligand screens [1].
Molecular Pharmacology Analysis
A. The "Amine Anchor" Deficit (5-HT Receptors)

The primary mechanism for 5-HT binding to receptors like 5-HT1A or 5-HT2A involves a salt bridge interaction.

  • Mechanism: The protonated nitrogen of the 5-HT ethylamine side chain forms an ionic bond with a conserved Aspartate (Asp3.32) residue in Transmembrane Domain 3 (TM3) of the receptor.

  • 5-H-3-MI Failure: 5-H-3-MI possesses the 5-hydroxyl group (which forms hydrogen bonds with Serine/Threonine residues in TM5), but it replaces the ethylamine with a neutral methyl group. Without the positive charge to anchor it to Asp3.32, the molecule enters the pocket but fails to stabilize the active conformation or maintain residence time [2].

B. The AhR Connection (Nuclear Receptors)

While inactive at the cell surface, methylated indoles are potent ligands for the intracellular Aryl Hydrocarbon Receptor (AhR) .

  • 3-Methylindole (Skatole) is a well-characterized AhR agonist, inducing CYP1A1 expression.[1]

  • 5-H-3-MI retains the planar indole core required for the hydrophobic AhR binding pocket. However, the 5-OH group increases polarity, potentially altering its transport into the nucleus compared to Skatole, often acting as a partial agonist or a substrate for Phase II conjugation (glucuronidation) [3].

Visualization: Mechanism of Action Comparison

The following diagram illustrates the divergent pathways: 5-HT activates membrane GPCRs via the amine anchor, while methyl-indoles (like 5-H-3-MI) bypass the membrane to target intracellular nuclear receptors.

IndolePathways cluster_ligands Ligands cluster_membrane Cell Membrane cluster_intracellular Intracellular / Nucleus HT 5-HT (Serotonin) (Polar, Basic Amine) GPCR 5-HT Receptor (GPCR) (TM3 Aspartate Site) HT->GPCR Ionic Binding (High Affinity) HMI 5-H-3-MI (Lipophilic, Neutral) HMI->GPCR No Binding (Lacks Amine) AhR Aryl Hydrocarbon Receptor (Hydrophobic Pocket) HMI->AhR Passive Diffusion & Hydrophobic Binding CYP CYP1A1 Expression (Metabolic Activation) AhR->CYP Nuclear Translocation

Figure 1: Divergent signaling pathways. 5-HT targets surface GPCRs via ionic bonding, while 5-H-3-MI penetrates the cell to target the AhR.

Experimental Protocol: Validating the "Negative" Binding

To experimentally verify that 5-H-3-MI does not bind to 5-HT receptors (and thus validate it as a negative control), a Radioligand Competition Binding Assay is the gold standard.

Objective

Determine the


 and 

of 5-H-3-MI at the 5-HT1A receptor, expecting values >10 µM.
Materials
  • Receptor Source: CHO cell membranes stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~100-170 Ci/mmol).
    
  • Reference Ligand: Serotonin (5-HT) HCl (Positive Control).

  • Test Compound: this compound (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Homogenize gently using a Polytron (burst of 5 sec) to ensure uniform suspension.

    • Dilute in Assay Buffer to achieve ~5-10 µg protein per well.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand (1 nM final).

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Serotonin (excess cold ligand).

    • Test Wells: Buffer + Membranes + Radioligand + 5-H-3-MI (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates at 27°C for 60 minutes . (Equilibrium is critical; 5-H-3-MI is hydrophobic and may require time to equilibrate with lipids, though it won't bind the receptor site).

  • Termination & Filtration:

    • Use a cell harvester (e.g., Tomtec or Brandel).

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter).

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillant to filters.[2][3]

    • Count Radioactivity (CPM) in a scintillation counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: 5-HT will show a sigmoidal displacement curve (

      
       nM). 5-H-3-MI should show a flat line or displacement only at very high concentrations (>100 µM), confirming lack of specific affinity [4].
      
Workflow Diagram: Competition Assay Logic

AssayWorkflow cluster_decision Result Interpretation Start Start: Membrane Prep (h5-HT1A CHO Cells) Mix Add Components: 1. Membranes 2. [3H]-Ligand 3. 5-H-3-MI (Test) Start->Mix Incubate Incubate 60 min @ 27°C Mix->Incubate Filter Rapid Filtration (GF/B + 0.3% PEI) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki (Cheng-Prusoff Equation) Count->Analyze Res1 Ki < 100 nM: Binder Analyze->Res1 Res2 Ki > 10 µM: Non-Binder (5-H-3-MI) Analyze->Res2

Figure 2: Radioligand competition workflow to determine affinity constants.

References
  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 642-651. Link

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Link

  • Rasmussen, M. K., et al. (2016).[1] Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes.[1] PLOS ONE, 11(5), e0154629.[1] Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. UNC Chapel Hill. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxy-3-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Mechanics

Handling 5-Hydroxy-3-methylindole requires more than generic laboratory safety; it demands a protocol that mitigates its specific chemical instability and biological activity. As a structural analog to serotonin and skatole, this compound presents a dual risk profile: immediate biological toxicity and rapid oxidative degradation .

The "Why" Behind the Protocol
  • Dermal Toxicity (H311): Unlike simple irritants, hydroxyindoles can possess significant transdermal absorption rates. The "3-methyl" substitution increases lipophilicity compared to the parent indole, potentially enhancing skin permeation.

  • Ocular Damage (H318/H319): Indole derivatives are crystalline solids that can cause severe, sometimes irreversible, mechanical and chemical corneal damage.

  • Oxidative Instability: This compound is air- and light-sensitive.[1] If the white/off-white powder turns brown or black, it has quinone-like oxidation products. This is not just a purity issue; these degradation products can possess different, often uncharacterized, toxicity profiles.

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating . If you observe discoloration on your PPE, the barrier has been compromised or the workflow is too "dirty."

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile (minimum 5 mil outer) Breakthrough Defense: Thin nitrile provides splash protection, but indoles dissolved in organic solvents (e.g., DMSO, DCM) can permeate rapidly. Double gloving creates a sacrificial outer layer. Indicator: Any brown staining on the outer glove indicates immediate need for change.
Eye Protection Chemical Splash Goggles (Indirect Vent) Dust vs. Vapor: Standard safety glasses are insufficient for fine powders that are toxic by contact. Goggles seal the orbital area against airborne dust during weighing.
Respiratory Certified Fume Hood (Face Velocity > 100 fpm) Inhalation Control: The primary hazard is dust generation. N95 respirators are a secondary backup only; the primary containment must be the hood.
Body Defense Tyvek® Sleeves or Impervious Lab Coat Wrist Gap: The most common exposure point is the gap between the glove cuff and lab coat sleeve. Tyvek sleeves bridge this gap.

Operational Workflow: The "Clean-Chain" Protocol

Do not treat this as a standard weighing operation. Use the Clean-Chain method to prevent cross-contamination.

Phase 1: Preparation & Engineering Controls
  • Atmosphere Control: If possible, handle the bulk solid in a glovebox under Nitrogen/Argon. If using a fume hood, ensure the sash is at the lowest working height.

  • Static Mitigation: Indoles are static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying powder" which circumvents PPE.

Phase 2: The Weighing Procedure
  • Pre-Weigh: Tare your receiving vial with its cap loosely on.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.

  • The "Zone" Rule: Designate a "Dirty Zone" (balance) and a "Clean Zone" (reaction setup). Change outer gloves immediately after leaving the Dirty Zone.

  • Solvation: Dissolve the solid immediately after weighing. Solutions are easier to contain than dust, though they permeate gloves faster.

Phase 3: Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE escalation based on the state of matter.

PPE_Decision_Logic Start Start: Handling this compound State Determine State of Matter Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Risk_Dust Risk: Airborne Dust & Static Solid->Risk_Dust Risk_Perm Risk: Solvent Permeation Solution->Risk_Perm Action_Solid Protocol A: 1. Anti-static measures 2. Goggles (Seal) 3. Min airflow disturbance Risk_Dust->Action_Solid Action_Soln Protocol B: 1. Double Nitrile Gloves 2. Change gloves every 15 mins 3. Tyvek Sleeves Risk_Perm->Action_Soln

Caption: Decision logic for PPE selection. Note that solution-phase handling shifts the risk from inhalation (dust) to dermal permeation.

Disposal & Decontamination Strategy

Never dispose of this compound down the drain. It is classified as very toxic to aquatic life (H400).

Decontamination of Surfaces[3]
  • Solvent Wash: Wipe the area with Ethanol or Isopropanol first. Indoles are poorly soluble in water; starting with water will just smear the material.

  • Surfactant Wash: Follow with a soap and water scrub to remove the solvent residue.

  • Verification: Wipe the surface with a white paper towel. Any discoloration (yellow/brown) indicates remaining contamination.

Waste Stream Management
  • Solid Waste: Collect in a dedicated "Toxic Solids" container.

  • Liquid Waste: Combine with compatible organic solvents for incineration. Ensure the waste container is compatible with the solvent used (e.g., HDPE for acids, Glass/Metal for solvents).

  • Destruction: The preferred method is incineration with afterburner to ensure complete combustion of the nitrogen-containing ring, preventing the release of toxic NOx gases [1, 5].

Operational Lifecycle Diagram

Lifecycle_Workflow Storage Storage (-20°C, Dark, Inert Gas) Check Quality Check (Color: White/Off-White) Storage->Check Use Experimental Use (Fume Hood Only) Check->Use Pass Disposal Disposal (High Temp Incineration) Check->Disposal Fail (Oxidized) Quench Quench/Cleanup (Ethanol Wipe -> Soap) Use->Quench Quench->Disposal

Caption: The lifecycle of the compound. Note the critical "Quality Check" gate; oxidized material should be discarded immediately as waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methylindole (Skatole). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Hydroxyindole. Retrieved from

  • TCI Chemicals. (2024). Safety Data Sheet: 3-Methylindole. Retrieved from

  • Kimberly-Clark Professional. (2024).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved from

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from

(Note: While a specific SDS for this compound may be rare, safety protocols are derived from the authoritative data for its closest structural analogs, 5-Hydroxyindole and 3-Methylindole, which share the core hazard profile.)

Sources

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